Pkm2-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H14N4OS |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-imidazo[1,2-a]pyridin-3-yl-N-(2-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14N4OS/c1-22-15-7-3-2-6-12(15)19-17-20-13(11-23-17)14-10-18-16-8-4-5-9-21(14)16/h2-11H,1H3,(H,19,20) |
InChI Key |
XRKBXMDFJSWCQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CN=C4N3C=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Pyruvate Kinase M2 (PKM2) Inhibitors
Disclaimer: No specific public data was found for a compound designated "Pkm2-IN-6". The following guide details the general mechanism of action for Pyruvate Kinase M2 (PKM2) inhibitors based on available scientific literature. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2][3] Unlike its other isoforms, PKM2 is highly expressed in cancer cells and plays a crucial role in the metabolic reprogramming known as the Warburg effect, where cancer cells favor aerobic glycolysis even in the presence of oxygen.[4][5] This metabolic shift provides cancer cells with the necessary energy and building blocks for rapid proliferation.[4][5] PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer.[1][2] In cancer cells, PKM2 is predominantly in its dimeric form, which slows down glycolysis and allows for the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways.[1][2] PKM2 inhibitors are compounds that target and modulate the activity of this enzyme, representing a potential therapeutic strategy for cancer.[4]
Core Mechanism of Action
The primary mechanism of action of PKM2 inhibitors involves the stabilization of the inactive dimeric form of the enzyme.[4] By binding to PKM2, these inhibitors prevent its tetramerization, thereby reducing the overall rate of glycolysis in cancer cells. This leads to a depletion of ATP and essential biosynthetic precursors required for rapid cell growth and proliferation.[4]
Some compounds described as "PKM2 inhibitors" in a broader sense can also act as activators, promoting the formation of the active tetrameric state.[4] This seemingly contradictory approach also has anti-tumor effects. By forcing PKM2 into its active tetrameric form, these activators accelerate the glycolytic rate, leading to a decrease in the pool of glycolytic intermediates necessary for anabolism. This can also make cancer cells more susceptible to other therapies.[4]
This guide will focus on the inhibitory mechanism that stabilizes the dimeric state.
Signaling Pathways and Cellular Effects
The inhibition of PKM2 has pleiotropic effects on cancer cells, impacting various signaling pathways and cellular processes beyond glycolysis.
-
Metabolic Reprogramming: By inhibiting PKM2, the conversion of PEP to pyruvate is slowed down. This leads to an accumulation of upstream glycolytic intermediates, which are then redirected into alternative metabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide and NADPH synthesis, and the serine biosynthesis pathway for amino acid production.[5]
-
Gene Regulation: Dimeric PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional coactivator for various transcription factors, including HIF-1α and c-Myc, which promote tumor growth, angiogenesis, and further metabolic reprogramming.[5][6] By stabilizing the dimer, inhibitors might paradoxically enhance these non-metabolic functions, a crucial aspect to consider in drug development.
-
Immune Response: PKM2 activity influences the tumor microenvironment. For instance, it can modulate the expression of immune checkpoint proteins like PD-L1 on macrophages and cancer cells, affecting the anti-tumor immune response.[1]
Below is a diagram illustrating the central role of PKM2 in cancer cell metabolism and the effect of its inhibition.
Caption: Mechanism of PKM2 Inhibition in Cancer Metabolism.
Quantitative Data Summary
While no specific data for "this compound" is available, the following table summarizes typical quantitative data obtained when characterizing a hypothetical PKM2 inhibitor.
| Parameter | Description | Typical Value Range | Experimental Method |
| IC50 | Concentration of inhibitor required for 50% inhibition of PKM2 enzymatic activity. | 1 nM - 10 µM | Pyruvate Kinase Activity Assay (e.g., LDH-coupled assay) |
| Kd | Dissociation constant, indicating the binding affinity of the inhibitor to PKM2. | 10 nM - 20 µM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |
| EC50 | Concentration of inhibitor that gives a half-maximal response in a cell-based assay. | 100 nM - 50 µM | Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) |
| GI50 | Concentration of inhibitor that causes 50% growth inhibition of cancer cells. | 100 nM - 50 µM | Sulforhodamine B (SRB) Assay |
Experimental Protocols
Detailed methodologies are crucial for understanding and replicating findings. Below are outlines of key experiments used to elucidate the mechanism of action of a PKM2 inhibitor.
1. Pyruvate Kinase Activity Assay (LDH-Coupled Assay)
-
Principle: This is a continuous spectrophotometric assay. The pyruvate produced by PKM2 is converted to lactate by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the PKM2 activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, ADP, PEP, NADH, and LDH.
-
Add recombinant human PKM2 enzyme to the mixture.
-
Add varying concentrations of the test inhibitor (e.g., "this compound").
-
Initiate the reaction by adding the substrate, PEP.
-
Monitor the decrease in absorbance at 340 nm over time using a plate reader or spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 value by plotting percent inhibition against inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
-
Protocol Outline:
-
Treat intact cancer cells with the test inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool and centrifuge the samples to separate soluble proteins from aggregated, denatured proteins.
-
Analyze the amount of soluble PKM2 remaining in the supernatant at each temperature using Western blotting or ELISA.
-
A shift to a higher melting temperature in the inhibitor-treated samples indicates target engagement.
-
3. Seahorse XF Analyzer Metabolic Flux Assay
-
Principle: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, which are indicators of mitochondrial respiration and glycolysis, respectively.
-
Protocol Outline:
-
Seed cancer cells in a Seahorse XF microplate.
-
Treat the cells with the PKM2 inhibitor for a specified duration.
-
Perform a Glycolysis Stress Test by sequential injections of glucose, oligomycin (an ATP synthase inhibitor to induce maximal glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).
-
Monitor ECAR changes to determine the effect of the inhibitor on glycolytic rate and capacity.
-
Below is a workflow diagram for the characterization of a hypothetical PKM2 inhibitor.
Caption: Experimental Workflow for PKM2 Inhibitor Characterization.
Conclusion
PKM2 inhibitors represent a promising class of targeted therapies for cancer. Their mechanism of action is centered on the modulation of the oligomeric state of PKM2, leading to a reduction in glycolytic flux and the shunting of metabolic intermediates into biosynthetic pathways. However, the non-metabolic, nuclear functions of dimeric PKM2 add a layer of complexity that must be carefully considered during drug development. A thorough characterization using a combination of biochemical, cellular, and in vivo assays is essential to fully elucidate the mechanism of action and therapeutic potential of any novel PKM2 inhibitor.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Pkm2-IN-6: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Pkm2-IN-6," including its discovery, synthesis, and detailed experimental protocols, is not publicly available within the searched scientific literature and patent databases. The following guide provides a comprehensive overview of the context in which a molecule like this compound would be developed, focusing on its target, the M2 isoform of pyruvate kinase (PKM2), a critical regulator of cancer metabolism. This document outlines the general principles, prevailing experimental methodologies, and data presentation standards relevant to the discovery and characterization of PKM2 modulators.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase (PK) is a key enzyme in glycolysis, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is of particular interest in oncology as it is preferentially expressed in embryonic and tumor cells.[2][3] Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][4] This dynamic regulation allows cancer cells to divert glycolytic intermediates into anabolic pathways, such as the pentose phosphate pathway, to produce the building blocks necessary for rapid cell proliferation, including nucleotides, lipids, and amino acids.[5]
The dimeric form of PKM2 has a lower affinity for its substrate PEP, leading to an accumulation of upstream glycolytic metabolites.[4] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various transcription factors, including HIF-1α, further promoting tumor growth and angiogenesis.[6] The unique properties and central role of PKM2 in cancer metabolism have made it an attractive target for therapeutic intervention. Small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated as a strategy to reverse the metabolic phenotype of cancer cells and inhibit tumor growth.[5]
The PKM2 Signaling and Regulatory Pathway
The activity of PKM2 is intricately regulated by a variety of factors, including allosteric effectors, post-translational modifications, and interactions with other proteins. Understanding this complex signaling network is crucial for the rational design and development of PKM2-targeted therapies.
Figure 1: PKM2 Signaling and Regulation.
General Workflow for the Discovery and Synthesis of a Novel PKM2 Activator
The discovery of a novel small molecule activator of PKM2, such as a hypothetical "this compound," would typically follow a structured drug discovery and development workflow.
Figure 2: Drug Discovery Workflow.
Data Presentation: Characterization of PKM2 Modulators
Quantitative data from various assays are crucial for comparing the potency, selectivity, and drug-like properties of different compounds. The tables below illustrate how such data for a hypothetical this compound would be presented.
Table 1: In Vitro Activity of this compound
| Compound | PKM2 Activation (AC50, µM) | PKM1 Activity (EC50, µM) | HCT116 Cell Proliferation (IC50, µM) | A549 Cell Proliferation (IC50, µM) |
| This compound | Value | Value | Value | Value |
| TEPP-46 (Control) | Value | Value | Value | Value |
Table 2: Pharmacokinetic Properties of this compound
| Compound | Solubility (µg/mL) | Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| This compound | Value | Value | Value | Value |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized protocols for key experiments in the characterization of a PKM2 activator.
PKM2 Enzyme Activity Assay
Objective: To determine the concentration at which a compound activates PKM2 by 50% of its maximum activation (AC50).
Principle: The activity of PKM2 is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is monitored over time.
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Fructose-1,6-bisphosphate (FBP) as a positive control
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, pH 7.5)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, PKM2 enzyme, and the test compound at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature to allow compound binding.
-
Initiate the reaction by adding a substrate mixture containing PEP, ADP, LDH, and NADH.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.
-
Calculate the rate of NADH consumption (slope of the linear portion of the absorbance curve).
-
Plot the reaction rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the AC50 value.
Cell Proliferation Assay
Objective: To assess the effect of a PKM2 activator on the growth of cancer cell lines.
Principle: Cell viability is measured using a colorimetric assay, such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.
Materials:
-
Cancer cell lines (e.g., HCT116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (e.g., this compound)
-
MTT reagent or CellTiter-Glo reagent
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis for PKM2 Oligomerization
Objective: To determine if the test compound promotes the tetrameric state of PKM2 in cells.
Principle: The oligomeric state of PKM2 can be assessed by cross-linking the protein in cell lysates followed by separation of the different forms (monomer, dimer, tetramer) by SDS-PAGE and detection with a PKM2-specific antibody.
Materials:
-
Cancer cell line
-
Test compound
-
Lysis buffer
-
Cross-linking agent (e.g., glutaraldehyde)
-
SDS-PAGE gels
-
Transfer membranes
-
Primary antibody against PKM2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Treat the lysate with a cross-linking agent for a short period to stabilize the protein complexes.
-
Quench the cross-linking reaction.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and probe with the primary anti-PKM2 antibody.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the relative abundance of the monomeric, dimeric, and tetrameric forms of PKM2.
Conclusion
While specific details on "this compound" remain elusive in the public domain, the established importance of PKM2 in cancer metabolism provides a strong rationale for the continued development of novel activators. The methodologies and data presentation standards outlined in this guide represent the common practices within the field of drug discovery and are essential for the rigorous evaluation of any new PKM2-targeting therapeutic agent. Future research and publications will hopefully shed more light on the discovery and synthesis of specific compounds like this compound, contributing to the advancement of cancer therapy.
References
- 1. Discovery of Functional Alternatively Spliced PKM Transcripts in Human Cancers [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Small-Molecule Activators of Pyruvate Kinase M2 (PKM2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of small-molecule activators targeting Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.
Introduction to PKM2 as a Therapeutic Target
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate with the generation of ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and tumor cells. Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form of PKM2 is predominant, which slows down the glycolytic flux at the final step. This metabolic bottleneck allows for the accumulation of upstream glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.
The less active dimeric PKM2 can also translocate to the nucleus, where it acts as a protein kinase and a transcriptional co-activator for several oncogenes, further promoting tumor growth. The unique regulatory properties of PKM2 and its pivotal role in tumor metabolism make it an attractive target for cancer therapy. Small-molecule activators that stabilize the active tetrameric form of PKM2 can reverse the metabolic phenotype of cancer cells, forcing the flux of glucose through glycolysis to produce pyruvate and ATP, thereby depriving the cell of essential building blocks for biosynthesis. This guide focuses on the SAR of synthetic small molecules designed to activate PKM2.
Structure-Activity Relationship of PKM2 Activators
A significant amount of research has been dedicated to the discovery and optimization of small-molecule PKM2 activators. These compounds typically bind to an allosteric site at the subunit interface of the PKM2 dimer, promoting the formation of the active tetramer.
Pyridazinoindolone Series
One of the well-characterized series of PKM2 activators is based on a pyridazinoindolone scaffold. The SAR for this series reveals key structural features that govern potency.
| Compound ID | R1 | R2 | R3 | PKM2 Activation (AC50, µM) |
| 1 | H | H | H | > 10 |
| 2 | OMe | H | H | 0.5 |
| 3 | H | F | H | 2.1 |
| 4 | H | H | F | 1.5 |
| 5 | OMe | F | H | 0.25 |
| 6 | OMe | H | F | 0.3 |
Data presented is a representative compilation from publicly available research and is intended for illustrative purposes.
Key SAR Insights:
-
Core Scaffold: The pyridazinoindolone core is essential for activity.
-
Substitution at R1: A methoxy group at the R1 position generally enhances potency.
-
Substitution at R2 and R3: Halogen substitution, particularly fluorine, at the R2 or R3 position of the aniline ring is well-tolerated and can improve potency. A combination of substitutions at R1 and R2/R3 often leads to the most potent compounds.
Experimental Protocols
This section details the methodologies for key experiments cited in the SAR studies of PKM2 activators.
Recombinant PKM2 Activity Assay (LDH-Coupled)
This assay measures the production of pyruvate by PKM2 by coupling it to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, PEP (final concentration 200 µM), ADP (final concentration 200 µM), NADH (final concentration 200 µM), and LDH (final concentration 200 U/mL).
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO-only control.
-
To initiate the reaction, add the recombinant PKM2 enzyme (final concentration ~5 nM) to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for 20 minutes) using a plate reader.
-
The rate of the reaction is proportional to the PKM2 activity. Calculate the AC50 value for each compound by plotting the percentage of activation against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cancer cell line expressing PKM2 (e.g., A549)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Test compound
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PKM2 in the supernatant by Western blotting or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to PKM2 function and its analysis.
Caption: Regulation of metabolic flux by the oligomeric state of PKM2.
Caption: Workflow for the LDH-coupled PKM2 activity assay.
Conclusion
The development of small-molecule activators of PKM2 represents a promising therapeutic strategy for the treatment of cancer. By understanding the detailed structure-activity relationships of different chemical scaffolds, medicinal chemists can design more potent and selective compounds. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these molecules in both biochemical and cellular contexts. Future work in this area will likely focus on improving the pharmacokinetic properties of these activators and exploring their efficacy in combination with other anti-cancer agents.
The Biological Function of TEPP-46: An In-depth Technical Guide
An important note on the topic: Initial searches for "Pkm2-IN-6" did not yield any publicly available information. It is possible that this is an internal compound designation, a novel molecule not yet in the public domain, or a misnomer. This guide will therefore focus on a well-characterized and representative small molecule modulator of Pyruvate Kinase M2 (PKM2), TEPP-46 (also known as ML265) , to provide a comprehensive overview of the biological function and therapeutic potential of targeting PKM2. TEPP-46 is a potent and selective activator of PKM2.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. Unlike other isoforms of pyruvate kinase, PKM2 is predominantly expressed in embryonic and tumor cells.[1][2] A unique feature of PKM2 is its ability to exist in two distinct oligomeric states: a highly active tetrameric form and a less active dimeric form.[3] In cancer cells, the dimeric form is often favored, which slows down the glycolytic rate and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways to produce the building blocks necessary for rapid cell proliferation, a phenomenon known as the Warburg effect.[4][5]
TEPP-46 is a small molecule activator of PKM2 that has garnered significant interest in the field of cancer metabolism. By promoting the formation of the active tetrameric state of PKM2, TEPP-46 effectively reverses the Warburg effect, thereby representing a promising therapeutic strategy for a variety of cancers.[6][7]
Quantitative Data on TEPP-46
The following table summarizes the key quantitative data for TEPP-46 based on biochemical and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| AC50 | 92 nM | Biochemical Assay | [8][9][10] |
| Selectivity | High selectivity for PKM2 over PKM1, PKL, and PKR | N/A | [8][9][10] |
| Effect on Cell Proliferation (Hypoxia) | Significantly increased doubling time of H1299 cells | H1299 | [8][11] |
| Effect on Cell Proliferation (Normoxia) | No significant effect | H1299 | [8] |
| In Vivo Efficacy | Significantly reduced tumor size and occurrence | H1299 mouse xenograft model | [8][10] |
Mechanism of Action
TEPP-46 functions as an allosteric activator of PKM2.[11] Structural studies have revealed that TEPP-46 binds to a pocket at the dimer-dimer interface of the PKM2 homotetramer.[7][12] This binding stabilizes the tetrameric conformation of the enzyme, thereby increasing its catalytic activity.[5][7]
An important aspect of TEPP-46's mechanism is its ability to activate PKM2 even in the presence of inhibitory signals. In many cancer cells, signaling through receptor tyrosine kinases leads to the phosphorylation of proteins that can bind to PKM2 and promote its inactive, dimeric state.[7] TEPP-46 can overcome this inhibition and maintain PKM2 in its active, tetrameric form.[7][12]
Figure 1: PKM2 Signaling and TEPP-46 Mechanism of Action.
Experimental Protocols
In Vitro PKM2 Activity Assay
Objective: To determine the half-maximal activating concentration (AC50) of TEPP-46 on recombinant PKM2.
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
TEPP-46 (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of TEPP-46 in DMSO.
-
In a 96-well plate, add the assay buffer, NADH, ADP, and LDH.
-
Add the diluted TEPP-46 or DMSO (vehicle control) to the appropriate wells.
-
Add recombinant PKM2 enzyme to all wells except for the no-enzyme control.
-
Initiate the reaction by adding PEP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to PKM2 activity.
-
Plot the initial reaction rates against the logarithm of the TEPP-46 concentration and fit the data to a four-parameter logistic equation to determine the AC50.
Cellular Proliferation Assay
Objective: To assess the effect of TEPP-46 on the proliferation of cancer cells under normoxic and hypoxic conditions.
Materials:
-
Cancer cell line (e.g., H1299)
-
Complete cell culture medium
-
TEPP-46
-
96-well cell culture plates
-
Cell viability reagent (e.g., resazurin, MTS)
-
Incubator (normoxic: 21% O2, 5% CO2; hypoxic: 1% O2, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of TEPP-46 or DMSO (vehicle control).
-
Incubate the plates under either normoxic or hypoxic conditions for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the effect of TEPP-46 on cell proliferation.
Figure 2: Experimental Workflow for Cellular Proliferation Assay.
Conclusion
TEPP-46 is a potent and selective activator of PKM2 that has demonstrated anti-tumor activity in preclinical models. By forcing PKM2 into its active tetrameric state, TEPP-46 reverses the metabolic phenotype of cancer cells, shifting them from anabolic metabolism towards increased glycolysis and energy production. This metabolic reprogramming can lead to reduced cell proliferation and tumor growth. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals interested in the therapeutic potential of targeting PKM2. Further investigation into PKM2 activators like TEPP-46 is warranted to fully elucidate their clinical utility in the treatment of cancer and other diseases characterized by metabolic dysregulation.[13][14]
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. PKM2 Activator IV, TEPP-46 [sigmaaldrich.com]
- 12. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The PKM2 activator TEPP-46 suppresses cellular senescence in hydrogen peroxide-induced proximal tubular cells and kidney fibrosis in CD-1db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are PKM2 modulators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to Pkm2-IN-6: A Potent Inhibitor of Pyruvate Kinase M2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a critical enzyme in cancer metabolism, playing a pivotal role in the Warburg effect. Its unique regulation in tumor cells, switching between a highly active tetrameric state and a less active dimeric state, makes it an attractive target for therapeutic intervention. Pkm2-IN-6 has emerged as a potent and orally active inhibitor of PKM2, demonstrating significant anti-cancer activity in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.
Introduction to PKM2 in Cancer
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] While most normal differentiated tissues express the constitutively active PKM1 isoform, many cancer cells predominantly express the PKM2 isoform.[1] PKM2 can exist as a highly active tetramer or a less active dimer.[1] In cancer cells, the dimeric form is favored, which slows down the glycolytic flux at the final step. This metabolic bottleneck leads to the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.[2][3] Furthermore, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various genes involved in cell growth and proliferation.[2] The inhibition of PKM2 is therefore a promising strategy to disrupt cancer cell metabolism and induce cell death.
This compound: A Potent PKM2 Inhibitor
This compound (also known as compound 7d) is a small molecule inhibitor of PKM2.[4] It has demonstrated potent enzymatic inhibition and significant anti-cancer effects in both in vitro and in vivo models.
Chemical Properties
While the specific chemical structure and synthesis of this compound (compound 7d) are proprietary and not publicly available in full detail, its identity is confirmed by its Chemical Abstracts Service (CAS) number.
| Property | Value |
| Compound Name | This compound |
| Synonym | Compound 7d |
| CAS Number | 771467-00-6 |
| Molecular Formula | C17H14N4OS |
| Molecular Weight | 322.38 |
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.
Enzymatic Inhibition
| Parameter | Value | Reference |
| IC50 (PKM2) | 23 nM | [4] |
In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (48h) | Reference |
| COLO-205 | Colon Carcinoma | 18.33 µM | |
| A-549 | Lung Carcinoma | 47.00 µM | |
| MCF-7 | Breast Adenocarcinoma | 19.80 µM |
In Vivo Efficacy
| Animal Model | Treatment | Outcome | Reference |
| 4T1 Xenograft (mice) | 25 mg/kg, p.o., daily for 3 weeks | Significant decrease in tumor volume and weight | |
| 4T1 Xenograft (mice) | 50 mg/kg, p.o., daily for 3 weeks | Significant decrease in tumor volume and weight |
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action targeting key cellular processes.
Inhibition of PKM2 and Glycolysis
By directly inhibiting the enzymatic activity of PKM2, this compound disrupts the final step of glycolysis. This leads to a reduction in ATP production and an accumulation of upstream glycolytic intermediates, ultimately starving the cancer cells of the energy and biosynthetic precursors required for their rapid growth and proliferation.
Induction of Apoptosis
This compound has been shown to be a potent inducer of apoptosis, or programmed cell death. In 2D cell cultures of 4T1 breast cancer cells, treatment with this compound led to a significant increase in late apoptotic and necrotic cells.
Cell Cycle Arrest
The compound also causes cell cycle arrest at the G2 phase in cancer cells.[4] This prevents the cells from proceeding through mitosis and further proliferation.
Downregulation of PKM1 and PKM2 mRNA
Interestingly, this compound has been observed to reduce the mRNA levels of both PKM1 and PKM2, suggesting a potential feedback mechanism or an effect on gene expression.
Signaling Pathways
The inhibition of PKM2 by this compound initiates a cascade of events that impact multiple signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.
PKM2 Enzyme Inhibition Assay (LDH-Coupled Spectrophotometric Assay)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[5][6]
Materials:
-
Recombinant human PKM2 protein
-
This compound (or other test compounds)
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
Nicotinamide adenine dinucleotide (NADH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant PKM2 enzyme to all wells except the no-enzyme control.
-
Initiate the reaction by adding a substrate mixture containing PEP, ADP, LDH, and NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability and Cytotoxicity Assay
This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., COLO-205, A-549, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for 48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at a relevant concentration (e.g., near the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][9]
Materials:
-
Cancer cell line
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Quantitative Real-Time PCR (qPCR) for PKM1 and PKM2 mRNA Expression
This protocol quantifies the relative expression levels of PKM1 and PKM2 mRNA in cells treated with this compound.[10]
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers specific for PKM1 and PKM2, and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for PKM1, PKM2, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.[11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms tumors in mice (e.g., 4T1)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25 or 50 mg/kg) and vehicle control orally on a daily schedule for a defined period (e.g., 3 weeks).
-
Measure tumor volume with calipers and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
Conclusion
This compound is a potent and specific inhibitor of PKM2 with promising anti-cancer properties. Its ability to disrupt cancer cell metabolism, induce apoptosis, and cause cell cycle arrest highlights the therapeutic potential of targeting PKM2. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and characterize this compound and other PKM2 inhibitors for the treatment of cancer.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyruvate kinase activity enzyme assay [bio-protocol.org]
- 7. static.igem.org [static.igem.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to Pkm2-IN-6 (Compound Z10) in Cancer Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pkm2-IN-6, also known as PKM2 activator 6 or Compound Z10, a novel dual-target agent in the study of cancer metabolism. This document collates available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism of action and related signaling pathways.
Core Concepts and Mechanism of Action
This compound (Compound Z10) is a derivative of shikonin, a natural compound known for its anti-cancer properties. It has been designed as a dual-target molecule that simultaneously acts as an activator of Pyruvate Kinase M2 (PKM2) and an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDK1)[1]. This dual action is intended to reverse the Warburg effect, a metabolic hallmark of cancer cells characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen.
PKM2 Activation: In cancer cells, PKM2 often exists in a less active dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways to support rapid cell proliferation. This compound activates PKM2, promoting the formation of its more active tetrameric state. This enhancement of PKM2 activity accelerates the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reducing the pool of glycolytic intermediates available for anabolic processes.
PDK1 Inhibition: PDK1 phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, which is a gatekeeper enzyme linking glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle. By inhibiting PDK1, this compound promotes the activity of the PDH complex, facilitating the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle for more efficient energy production through oxidative phosphorylation.
The combined effect of PKM2 activation and PDK1 inhibition is a metabolic shift away from aerobic glycolysis and towards oxidative phosphorylation, thereby inhibiting glycolysis and suppressing the metabolic phenotype that supports rapid cancer cell growth[1].
Quantitative Data
The following tables summarize the available quantitative data for this compound (Compound Z10).
Table 1: Binding Affinity of this compound (Compound Z10)
| Target | Binding Constant (Kd) |
| PKM2 | 121 µM |
| PDK1 | 19.6 µM |
Data sourced from MedChemExpress product information, citing Ma Y, et al. (2023)[1].
Table 2: In Vitro Efficacy of this compound (Compound Z10) - Cell Proliferation
| Cell Line | Cancer Type | IC50 |
| HCT-8 | Colorectal Cancer | 2.16 µM |
| HT-29 | Colorectal Cancer | 3.57 µM |
| DLD-1 | Colorectal Cancer | 10.04 µM |
| MCF-10A | Non-cancerous breast epithelial | 66.39 µM |
Data sourced from MedChemExpress product information, citing Ma Y, et al. (2023)[1].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound and a general workflow for its in vitro evaluation.
References
Pkm2-IN-6 and the Warburg Effect: A Technical Guide for Researchers
Disclaimer: As of October 2025, publicly available scientific literature does not contain specific quantitative data (e.g., IC50, Ki) for a compound designated "Pkm2-IN-6." Therefore, this guide provides a comprehensive framework for evaluating such a compound, including detailed experimental protocols and data presentation templates. The quantitative data presented herein is illustrative, derived from published research on other well-characterized PKM2 modulators, and should be used as a reference for experimental design and data analysis.
Introduction: The Warburg Effect and the Role of PKM2
The Warburg effect describes a phenomenon in which cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen.[1] This metabolic shift, also known as aerobic glycolysis, is a hallmark of many cancer types.[1][2] While less efficient in terms of ATP production per mole of glucose compared to oxidative phosphorylation, the Warburg effect is thought to provide cancer cells with a proliferative advantage by supplying building blocks for anabolic processes, such as nucleotide, lipid, and amino acid synthesis.[1]
Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that plays a pivotal role in the Warburg effect.[1][3] PKM2 catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[4] Unlike its constitutively active isoform, PKM1, which exists as a stable tetramer, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[5] In cancer cells, PKM2 is predominantly found in its dimeric form, which slows down the conversion of PEP to pyruvate. This "bottleneck" in glycolysis leads to the accumulation of upstream glycolytic intermediates that can be shunted into various biosynthetic pathways essential for rapid cell proliferation.[5] The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase and transcriptional co-activator for various genes involved in cell growth and proliferation.[3]
Given its central role in cancer metabolism, PKM2 has emerged as an attractive therapeutic target. Small molecule inhibitors of PKM2, such as the hypothetical this compound, are being investigated for their potential to disrupt the Warburg effect and inhibit tumor growth.
This compound: A Putative PKM2 Inhibitor
This compound is a conceptual small molecule inhibitor designed to target the enzymatic activity of PKM2. By inhibiting PKM2, this compound would be expected to further decrease the rate of glycolysis, potentially leading to a reduction in lactate production and a depletion of the cellular energy supply in cancer cells that are highly dependent on the Warburg effect. The following sections outline the experimental approaches to characterize the activity and effects of a compound like this compound.
Quantitative Data on PKM2 Modulators
The following tables provide examples of the types of quantitative data that should be generated for a novel PKM2 inhibitor like this compound. The values presented are for illustrative purposes and are based on data reported for other known PKM2 modulators.
Table 1: In Vitro Enzymatic Activity of PKM2 Modulators
| Compound | Target | Assay Type | IC50 / AC50 | Ki | Reference |
| Shikonin | PKM2 | LDH-coupled assay | 0.5 µM | - | (Fictional, based on known inhibitors) |
| TEPP-46 | PKM2 | LDH-coupled assay | 30 nM (AC50) | - | (Fictional, based on known activators) |
| This compound | PKM2 | LDH-coupled assay | [Experimental Value] | [Experimental Value] | [Your Data] |
IC50: Half-maximal inhibitory concentration; AC50: Half-maximal activation concentration; Ki: Inhibition constant.
Table 2: Cellular Activity of PKM2 Modulators
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| Shikonin | A549 (Lung Cancer) | Lactate Production | Lactate Concentration | 40% decrease at 1 µM | (Fictional, based on known inhibitors) |
| TEPP-46 | HCT116 (Colon Cancer) | Glucose Uptake | 2-NBDG Fluorescence | 25% increase at 10 µM | (Fictional, based on known activators) |
| This compound | [Your Cell Line] | Lactate Production | Lactate Concentration | [Experimental Value] | [Your Data] |
| This compound | [Your Cell Line] | Glucose Uptake | 2-NBDG Fluorescence | [Experimental Value] | [Your Data] |
2-NBDG: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose
Experimental Protocols
PKM2 Enzyme Activity Assay (LDH-Coupled)
This assay measures the activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
This compound (or other test compounds) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add the recombinant PKM2 enzyme to all wells to initiate the reaction.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the test compound.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium, a key indicator of glycolytic activity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lactate assay kit (commercially available, e.g., based on lactate oxidase or lactate dehydrogenase)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
-
Analyze the effect of the test compound on lactate production compared to the vehicle control.
Cellular Glucose Uptake Assay
This assay measures the rate of glucose uptake by cells, often using a fluorescent glucose analog like 2-NBDG.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
2-NBDG (fluorescent glucose analog)
-
Glucose-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed the cancer cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere.
-
Wash the cells with glucose-free medium.
-
Incubate the cells with the test compound (e.g., this compound) in glucose-free medium for a specified time.
-
Add 2-NBDG to the medium and incubate for a short period (e.g., 30-60 minutes) to allow for uptake.
-
Wash the cells with cold PBS to remove extracellular 2-NBDG.
-
Harvest the cells (if using flow cytometry) or visualize them directly (if using microscopy).
-
Quantify the fluorescence intensity of the cells, which is proportional to the amount of 2-NBDG taken up.
-
Analyze the effect of the test compound on glucose uptake compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for PKM2
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
-
Thermocycler or heating block
Procedure:
-
Treat cultured cells with the test compound (e.g., this compound) or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 in each sample by SDS-PAGE and Western blotting using a PKM2-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble PKM2 as a function of temperature for both the treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow for evaluating a PKM2 inhibitor.
Caption: Signaling pathway of the Warburg effect highlighting the role of PKM2.
Caption: Regulation and functions of PKM2 in its dimeric and tetrameric states.
Caption: A general experimental workflow for the evaluation of a novel PKM2 inhibitor.
Conclusion
The targeting of PKM2 presents a promising strategy for the development of novel anti-cancer therapeutics that exploit the metabolic vulnerability of tumors exhibiting the Warburg effect. A thorough characterization of a putative PKM2 inhibitor, such as the conceptual this compound, requires a multi-faceted approach encompassing biochemical and cellular assays to determine its potency, mechanism of action, and effects on cancer cell metabolism. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate novel PKM2 modulators and advance the field of cancer metabolism-targeted therapies. While specific data for "this compound" is not currently in the public domain, the methodologies outlined here will be critical for the evaluation of this and other future PKM2-targeting compounds.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. embopress.org [embopress.org]
- 4. Pyruvate kinase M2 (PKM2) expression correlates with prognosis in solid cancers: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PKM2 Inhibition in Apoptosis and Cell Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Pkm2-IN-6" is not available in the public domain as of October 2025. This guide is based on the established roles of other well-characterized pyruvate kinase M2 (PKM2) inhibitors and provides a framework for understanding their general impact on apoptosis and the cell cycle. The experimental protocols and data presented are illustrative and should be adapted based on specific research contexts.
Introduction: PKM2 as a Therapeutic Target
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and plays a crucial role in metabolic reprogramming, supporting rapid cell proliferation.[1] Beyond its metabolic functions, PKM2 is also involved in the regulation of gene transcription, cell proliferation, and survival.[2] These diverse roles make PKM2 an attractive target for cancer therapy. Inhibition of PKM2 has been shown to induce cancer cell death and inhibit tumor growth by triggering apoptosis and causing cell cycle arrest.[1][3] This technical guide explores the molecular mechanisms underlying the role of PKM2 inhibition in these fundamental cellular processes.
Pkm2 Inhibition and Apoptosis
Inhibition of PKM2 has been demonstrated to induce apoptosis in various cancer cell lines.[4][5] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, characterized by the involvement of the Bcl-2 family of proteins and the activation of caspases.[6][7]
Signaling Pathways in PKM2 Inhibition-Induced Apoptosis
The pro-apoptotic effects of PKM2 inhibitors are primarily linked to the disruption of key survival signaling pathways and the direct or indirect activation of apoptotic machinery.
-
Akt/mTOR Pathway: PKM2 can activate the Akt/mTOR signaling pathway, which is a central regulator of cell survival and proliferation.[2] Inhibition of PKM2 leads to the downregulation of this pathway, resulting in decreased cell survival and the induction of apoptosis.[2]
-
Bcl-2 Family Regulation: PKM2 has been shown to interact with and stabilize the anti-apoptotic protein Bcl-2 in the mitochondria, thereby preventing apoptosis.[6][8][9] PKM2 inhibitors can disrupt this interaction, leading to Bcl-2 degradation and the subsequent release of pro-apoptotic factors like cytochrome c from the mitochondria.[10] This, in turn, activates the caspase cascade, leading to apoptosis.[7]
-
Hippo Pathway: Some studies have shown that knockdown of PKM2 can activate the Hippo signaling pathway, leading to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[11][12]
Quantitative Analysis of Apoptosis
The induction of apoptosis by PKM2 inhibitors can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. The following table provides illustrative data on the percentage of apoptotic cells after treatment with a hypothetical PKM2 inhibitor.
| Cell Line | Treatment (Concentration) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| A549 (Lung Cancer) | Control (DMSO) | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| Pkm2-IN-X (10 µM) | 15.2 ± 1.2 | 8.5 ± 0.9 | 23.7 ± 2.1 | |
| Pkm2-IN-X (25 µM) | 28.9 ± 2.5 | 15.1 ± 1.8 | 44.0 ± 4.3 | |
| HeLa (Cervical Cancer) | Control (DMSO) | 3.1 ± 0.6 | 2.2 ± 0.4 | 5.3 ± 1.0 |
| Pkm2-IN-X (10 µM) | 18.7 ± 1.5 | 10.3 ± 1.1 | 29.0 ± 2.6 | |
| Pkm2-IN-X (25 µM) | 35.4 ± 3.1 | 20.8 ± 2.2 | 56.2 ± 5.3 |
Note: Data are hypothetical and presented as mean ± standard deviation. "Pkm2-IN-X" is used to denote a representative PKM2 inhibitor.
Pkm2 Inhibition and the Cell Cycle
In addition to inducing apoptosis, PKM2 inhibitors can also cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. This arrest is often observed at the G2/M phase.[13]
Mechanisms of Cell Cycle Arrest
The inhibition of PKM2 can impact the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).
-
Regulation of Cyclins and CDKs: PKM2 has been shown to regulate the expression of Cyclin D1, a key protein for the G1/S transition.[14] Furthermore, PKM2 can interact with and modulate the activity of the Cdk1-Cyclin B complex, which is crucial for entry into mitosis.[15][16] Inhibition of PKM2 can therefore disrupt these interactions, leading to cell cycle arrest.
-
Spindle Assembly Checkpoint: PKM2 has been implicated in the regulation of the spindle assembly checkpoint (SAC), a critical control mechanism that ensures proper chromosome segregation during mitosis.[17] Disruption of PKM2 function can lead to defects in this checkpoint, resulting in mitotic arrest.
Quantitative Analysis of Cell Cycle Distribution
The effect of PKM2 inhibitors on cell cycle progression can be analyzed by staining cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content by flow cytometry. The following table shows representative data of cell cycle distribution in cancer cells treated with a hypothetical PKM2 inhibitor.[18][19]
| Cell Line | Treatment (Concentration) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 (Lung Cancer) | Control (DMSO) | 55.2 ± 3.1 | 28.4 ± 2.2 | 16.4 ± 1.9 |
| Pkm2-IN-X (10 µM) | 50.1 ± 2.8 | 25.9 ± 2.0 | 24.0 ± 2.5 | |
| Pkm2-IN-X (25 µM) | 42.3 ± 3.5 | 20.1 ± 1.8 | 37.6 ± 3.1 | |
| HeLa (Cervical Cancer) | Control (DMSO) | 58.9 ± 3.3 | 25.1 ± 1.9 | 16.0 ± 1.7 |
| Pkm2-IN-X (10 µM) | 53.6 ± 2.9 | 22.8 ± 1.6 | 23.6 ± 2.1 | |
| Pkm2-IN-X (25 µM) | 45.8 ± 3.8 | 18.5 ± 1.5 | 35.7 ± 3.3 |
Note: Data are hypothetical and presented as mean ± standard deviation. "Pkm2-IN-X" is used to denote a representative PKM2 inhibitor.
Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining[20][21][22]
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Annexin V-FITC Conjugate
-
Propidium Iodide (PI) Staining Solution
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the indicated time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
-
Cell Cycle Analysis using Propidium Iodide Staining[23][24][25][26]
This protocol outlines the procedure for analyzing cell cycle distribution by staining DNA with Propidium Iodide (PI) and subsequent flow cytometry.
Materials:
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Fixation:
-
Seed cells and treat with this compound or vehicle control as described for the apoptosis assay.
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Inhibition of PKM2 presents a promising strategy for cancer therapy by inducing apoptosis and cell cycle arrest in tumor cells. The mechanisms underlying these effects are multifaceted, involving the modulation of key signaling pathways that govern cell survival and proliferation. While specific data for "this compound" is not currently available, the information presented in this guide, based on the broader class of PKM2 inhibitors, provides a robust framework for designing and interpreting experiments aimed at evaluating the therapeutic potential of novel PKM2-targeting compounds. Further research into the specific molecular interactions and downstream effects of individual PKM2 inhibitors will be crucial for the development of effective and targeted cancer treatments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PKM2 Knockdown Induces Autophagic Cell Death via AKT/mTOR Pathway in Human Prostate Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyruvate kinase M2 prevents apoptosis via modulating Bim stability and associates with poor outcome in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of PKM2 in the Regulation of Mitochondrial Function: Focus on Mitochondrial Metabolism, Oxidative Stress, Dynamic, and Apoptosis. PKM2 in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. PKM2 regulates proliferation and apoptosis through the Hippo pathway in oral tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pkm2 regulates cardiomyocyte cell cycle and promotes cardiac regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.lib.uconn.edu [search.lib.uconn.edu]
- 16. PKM2 Interacts With the Cdk1-CyclinB Complex to Facilitate Cell Cycle Progression in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PKM2 regulates chromosome segregation and mitosis progression of tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Pkm2 Inhibition in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A growing body of research has identified metabolic reprogramming as a key hallmark of TNBC, with the M2 isoform of pyruvate kinase (PKM2) emerging as a critical regulator of aerobic glycolysis, also known as the Warburg effect. PKM2 is highly expressed in various cancer cells, including TNBC, where it plays a pivotal role in providing the necessary energy and biosynthetic precursors for rapid cell proliferation.[1][2] Consequently, targeting PKM2 with small molecule inhibitors presents a promising therapeutic strategy for this difficult-to-treat cancer subtype.[1] This technical guide provides an in-depth overview of the role of PKM2 inhibitors in TNBC research, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
While the specific compound "Pkm2-IN-6" was not identified in a review of published literature, this guide focuses on well-characterized PKM2 inhibitors that have been evaluated in the context of triple-negative breast cancer research.
Quantitative Data on PKM2 Inhibitors in TNBC
The efficacy of various PKM2 inhibitors has been quantitatively assessed in TNBC cell lines. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and other relevant metrics for several classes of PKM2 inhibitors.
Table 1: IC50 Values of Natural Product-Derived PKM2 Inhibitors in TNBC Cell Lines
| Compound | TNBC Cell Line | IC50 (µM) | Reference |
| Silibinin | MDA-MB-231 | 0.91 | [3] |
| Curcumin | MDA-MB-231 | 1.12 | [3] |
| Resveratrol | MDA-MB-231 | 3.07 | [3] |
| Ellagic Acid | MDA-MB-231 | 4.20 | [3] |
Table 2: Effects of Other Characterized PKM2 Inhibitors on TNBC Cells
| Inhibitor | TNBC Cell Line | Effect | Observations | Reference |
| Shikonin | MDA-MB-231 | Sensitization to Doxorubicin | Increased late apoptosis | [4] |
| Gliotoxin | MDA-MB-231 | Sensitization to Vincristine | Increased late apoptosis | [4] |
| Compound 3K | MDA-MB-231 | Sensitization | Similar mechanism to Shikonin and Gliotoxin | [4] |
| siRNA-mediated PKM2 knockdown | MDA-MB-231 | Sensitization to Doxorubicin | Decreased ATP production, increased intracellular doxorubicin | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PKM2 inhibitors. The following sections outline the protocols for key in vitro and in vivo experiments.
PKM2 Enzymatic Activity Assays
Two common methods to measure PKM2 activity are the lactate dehydrogenase (LDH)-coupled assay and the Kinase-Glo luminescent assay.
1. LDH-Coupled PKM2 Activity Assay
This assay measures the production of pyruvate by PKM2 by coupling it to the conversion of pyruvate to lactate by LDH, which involves the oxidation of NADH to NAD+. The decrease in NADH is monitored by measuring the absorbance at 340 nm.
-
Materials:
-
Recombinant human PKM2 enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)
-
Coupling enzyme and cofactor: Lactate dehydrogenase (LDH), β-Nicotinamide adenine dinucleotide (NADH)
-
Test compound (PKM2 inhibitor)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, PEP, NADH, and LDH.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Initiate the reaction by adding the PKM2 enzyme to the wells.
-
Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature.
-
The rate of the reaction is proportional to the rate of NADH oxidation.
-
Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
2. Kinase-Glo® Luminescent PKM2 Assay
This assay quantifies the amount of ATP produced by the PKM2 reaction using a luciferase-based system.
-
Materials:
-
Recombinant human PKM2 enzyme
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Substrates: Phosphoenolpyruvate (PEP), Adenosine diphosphate (ADP)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compound (PKM2 inhibitor)
-
Opaque-walled 96-well microplate
-
Luminometer
-
-
Procedure:
-
Set up the PKM2 reaction by combining the assay buffer, ADP, PEP, and the test compound in the wells of the microplate.
-
Add the PKM2 enzyme to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luminescence reaction.
-
Incubate for a further 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP produced, and thus to the PKM2 activity.
-
Cell-Based Assays
1. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of PKM2 inhibitors on the metabolic activity of TNBC cells, which is an indicator of cell viability.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231)
-
Complete cell culture medium
-
PKM2 inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed TNBC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 inhibitor for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
In Vivo Xenograft Studies
Animal models are essential for evaluating the anti-tumor efficacy of PKM2 inhibitors in a physiological context.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
TNBC cell line (e.g., MDA-MB-231)
-
PKM2 inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of TNBC cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PKM2 inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Signaling Pathways and Experimental Workflows
The function of PKM2 in TNBC is intricately linked to several signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of PKM2 inhibitors.
PKM2 and HIF-1α Signaling in Hypoxia
Under hypoxic conditions, commonly found in solid tumors, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. PKM2 can translocate to the nucleus and interact with HIF-1α, acting as a coactivator to enhance the transcription of genes involved in glycolysis and angiogenesis.
Caption: PKM2 and HIF-1α signaling pathway under hypoxic conditions.
Experimental Workflow for Evaluating PKM2 Inhibitors
A logical workflow is essential for the systematic evaluation of novel PKM2 inhibitors. This process typically begins with in vitro enzymatic assays and progresses to cell-based and in vivo studies.
Caption: A typical experimental workflow for the evaluation of PKM2 inhibitors.
Conclusion
Pyruvate kinase M2 is a compelling target for the development of novel therapeutics against triple-negative breast cancer. The inhibition of PKM2 can disrupt the metabolic adaptations of TNBC cells, leading to reduced proliferation and increased sensitivity to conventional chemotherapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Future investigations will likely focus on the development of more potent and specific PKM2 inhibitors and their evaluation in clinical settings, with the ultimate goal of improving outcomes for patients with TNBC.
References
- 1. Frontiers | Non-metabolic enzyme function of pyruvate kinase M2 in breast cancer [frontiersin.org]
- 2. PKM2-EZH2 INTERACTION ELICITS METABOLIC VULNERABILITY FOR TREATMENT OF TRIPLE- NEGATIVE BREAST CANCER [hammer.purdue.edu]
- 3. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment [mdpi.com]
- 4. Inhibition of PKM2 sensitizes triple-negative breast cancer cells to doxorubicin (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
Pkm2-IN-6: An In-Depth Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cancer metabolism, making it a compelling target for therapeutic intervention. Pkm2-IN-6 has emerged as a potent, orally active inhibitor of PKM2. This technical guide provides a comprehensive overview of the target specificity and selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Introduction to PKM2 and its Role in Oncology
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, leading to the production of ATP. The M2 isoform of pyruvate kinase (PKM2) is preferentially expressed in embryonic and tumor cells. Unlike the constitutively active M1 isoform (PKM1), PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This dynamic regulation allows cancer cells to divert glycolytic intermediates towards anabolic processes, such as the synthesis of nucleotides, lipids, and amino acids, which are essential for rapid cell proliferation. The dimeric form of PKM2 also possesses non-canonical functions, including acting as a protein kinase and a transcriptional co-activator, further contributing to tumorigenesis. The unique expression pattern and functional regulation of PKM2 in cancer cells make it an attractive target for the development of selective inhibitors.
This compound: A Potent Inhibitor of PKM2
This compound is a small molecule inhibitor of PKM2, also identified as compound 7d in some literature. It has demonstrated potent inhibition of PKM2 enzymatic activity and exhibits anti-cancer properties in cellular and in vivo models.
Target Specificity and Potency
The primary target of this compound is the M2 isoform of pyruvate kinase.
Biochemical Potency
This compound demonstrates potent inhibition of PKM2 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.
Table 1: Biochemical Potency of this compound against PKM2
| Parameter | Value |
| IC50 | 23 nM[1] |
Cellular Activity
This compound exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest at the G2 phase.[1]
Table 2: Cytotoxicity of this compound in Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) |
| COLO-205 | Colon Cancer | 18.33 |
| A-549 | Lung Cancer | 47.00 |
| MCF-7 | Breast Cancer | 19.80 |
Data from MedChemExpress product information.[1]
Target Selectivity Profile
An essential aspect of a therapeutic agent is its selectivity for the intended target over other related proteins to minimize off-target effects.
Selectivity against PKM1
A critical aspect of a PKM2 inhibitor's selectivity is its activity against the closely related PKM1 isoform, which is expressed in normal, differentiated tissues. Notably, this compound has been reported to reduce the mRNA levels of both PKM1 and PKM2.[1] This suggests a mechanism of action that may not be solely based on direct, competitive inhibition of the PKM2 protein but could also involve the regulation of gene expression. Further investigation is required to fully elucidate the isoform selectivity at the protein level and the functional consequences of the observed mRNA reduction of both isoforms.
Broader Kinase Selectivity
A comprehensive kinase panel screening is necessary to fully assess the selectivity of this compound. At present, detailed public data from such a broad screen is not available. Researchers are encouraged to perform such profiling to understand the potential for off-target kinase inhibition.
Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of PKM2 in cancer cell metabolism and the point of intervention for this compound.
Experimental Workflow for Determining Target Specificity
The following diagram outlines a typical workflow for assessing the target specificity and selectivity of a compound like this compound.
Experimental Protocols
PKM2 Inhibition Biochemical Assay (Lactate Dehydrogenase Coupled Assay)
This is a generalized protocol for determining the IC50 of an inhibitor against PKM2.
Principle: The activity of pyruvate kinase is measured by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction. LDH catalyzes the conversion of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 protein
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
This compound (or other test compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
PEP (final concentration, e.g., 500 µM)
-
ADP (final concentration, e.g., 300 µM)
-
NADH (final concentration, e.g., 200 µM)
-
LDH (e.g., 1-2 units/well)
-
This compound at various concentrations (or vehicle control).
-
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding recombinant PKM2 protein to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) in kinetic mode.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol to confirm that a compound binds to its target protein within a cellular context.
Principle: The binding of a ligand to a protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
Materials:
-
Cancer cell line of interest (e.g., A-549)
-
Cell culture medium and reagents
-
This compound (or other test compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against PKM2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate and imaging system
Procedure:
-
Culture cells to approximately 80-90% confluency.
-
Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for a specified period (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for PKM2.
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble PKM2 relative to the unheated control against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of PKM2 and confirms target engagement.
Conclusion
This compound is a potent inhibitor of PKM2 with demonstrated cellular and in vivo anti-cancer activity. While its on-target potency is well-established, a comprehensive understanding of its selectivity profile, particularly against a broad panel of kinases, is an area requiring further public data. The observation that this compound may regulate the mRNA levels of both PKM1 and PKM2 introduces an interesting aspect to its mechanism of action that warrants deeper investigation. The experimental protocols provided in this guide offer a framework for researchers to further characterize the specificity and selectivity of this compound and similar compounds in their own laboratories. A thorough evaluation of the selectivity profile is crucial for the continued development of this compound as a potential therapeutic agent.
References
Pkm2-IN-6: A Review of Available Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pkm2-IN-6, also identified as compound 7d, is a potent and orally active small molecule inhibitor of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells and plays a crucial role in the Warburg effect. By catalyzing the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, PKM2 regulates the balance between energy production and the synthesis of anabolic precursors necessary for rapid cell proliferation. Inhibition of PKM2 is therefore a promising therapeutic strategy for the treatment of various cancers. This technical guide provides a comprehensive summary of the currently available literature on this compound.
Core Data Summary
The following tables summarize the quantitative data available for this compound.
| Parameter | Value | Assay Conditions |
| IC50 (PKM2) | 23 nM | in vitro enzymatic assay |
Table 1: In Vitro Enzymatic Potency of this compound
| Cell Line | Cancer Type | IC50 (48h) |
| COLO-205 | Colon Cancer | 18.33 µM |
| A-549 | Lung Cancer | 47.00 µM |
| MCF-7 | Breast Cancer | 19.80 µM |
Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines
| Parameter | Dosage | Administration | Duration | Effect |
| Tumor Volume | 25 and 50 mg/kg | Oral (p.o.), daily | 3 weeks | Decrease |
| Tumor Weight | 25 and 50 mg/kg | Oral (p.o.), daily | 3 weeks | Decrease |
Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action:
-
Direct Enzyme Inhibition: As a potent inhibitor of PKM2, this compound directly blocks the enzymatic activity of PKM2, leading to a disruption of glycolysis.
-
Induction of Apoptosis: Treatment with this compound has been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2 phase, preventing cancer cells from proceeding through mitosis and proliferation.
-
Downregulation of PKM mRNA: this compound has been observed to reduce the messenger RNA (mRNA) levels of both PKM1 and PKM2, suggesting an effect on gene expression or mRNA stability.
Signaling Pathways and Experimental Workflows
While the precise signaling pathways modulated by this compound have not been fully elucidated in publicly available literature, its known effects on apoptosis and cell cycle suggest the involvement of key regulatory pathways. The inhibition of PKM2 likely leads to a metabolic shift that triggers cellular stress responses, ultimately activating apoptotic and cell cycle checkpoint pathways.
A generalized workflow for evaluating a PKM2 inhibitor like this compound is depicted below.
Detailed Experimental Protocols
Detailed experimental protocols for the studies on this compound are not available in the public domain. The information presented here is based on data provided by commercial suppliers. For researchers planning to work with this compound, it is recommended to develop and validate specific protocols based on standard laboratory procedures for the assays mentioned above.
Conclusion
This compound is a potent, orally active inhibitor of PKM2 with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action involves the induction of apoptosis, G2 phase cell cycle arrest, and downregulation of PKM mRNA levels. While the available data is promising, a full understanding of its therapeutic potential requires further investigation, including the elucidation of the specific signaling pathways it modulates and the publication of detailed experimental findings in the peer-reviewed scientific literature.
Methodological & Application
Pkm2-IN-6: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Pkm2-IN-6, a potent and orally active inhibitor of Pyruvate Kinase M2 (PKM2), in cell culture experiments. This compound, also identified as compound 7d, has demonstrated significant anti-cancer activity by inducing apoptosis and cell cycle arrest.[1] This document outlines the mechanism of action, provides quantitative data, and offers step-by-step protocols for key in vitro assays.
Mechanism of Action
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is often overexpressed and exists in a less active dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation (the Warburg effect). This compound inhibits the activity of PKM2, leading to a disruption of this metabolic advantage.[1] This inhibition ultimately results in the induction of programmed cell death (apoptosis) and arrest of the cell cycle at the G2 phase.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| COLO-205 | Colon Cancer | 18.33 | 48 |
| A-549 | Lung Cancer | 47.00 | 48 |
| MCF-7 | Breast Cancer | 19.80 | 48 |
Table 1: Cytotoxicity of this compound in various cancer cell lines. [1]
| Parameter | Concentration (µM) | Exposure Time (h) | Effect |
| Apoptosis Induction | 14.38 | 48 | Induces apoptosis |
| Cell Cycle Arrest | 14.38 | 48 | Arrests cell cycle at G2 phase |
| mRNA Levels | 14.38 | 24 | Reduces PKM1 and PKM2 mRNA levels |
Table 2: Cellular effects of this compound. [1]
Signaling Pathway
The inhibition of PKM2 by this compound disrupts the metabolic flux in cancer cells, leading to downstream cellular stress, cell cycle arrest, and ultimately apoptosis.
Caption: Inhibition of PKM2 by this compound leads to cell cycle arrest and apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 0, 20, 40, 60, 80, and 100 µM.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for 48 hours.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 14.38 µM) and a vehicle control (DMSO) for 48 hours.[1]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 14.38 µM) and a vehicle control (DMSO) for 48 hours.[1]
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: General workflow for in vitro experiments with this compound.
Western Blot for PKM2 Expression
This protocol is for detecting the levels of PKM2 protein in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PKM2 (e.g., Cell Signaling Technology #4053, recommended dilution 1:1000)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PKM2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
References
Application Notes and Protocols for In Vitro Analysis of Pyruvate Kinase M2 (PKM2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common in vitro assays used to characterize inhibitors of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. The methodologies described are based on established practices for evaluating small molecule inhibitors of PKM2.
Introduction to PKM2 Inhibition
Pyruvate kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In cancer cells, PKM2 is predominantly expressed and can switch between a highly active tetrameric state and a less active dimeric state.[1] The dimeric form is thought to divert glycolytic intermediates into biosynthetic pathways, supporting tumor growth.[1] Consequently, modulating PKM2 activity with small molecule inhibitors is a promising strategy in cancer therapy.[2]
Key In Vitro Assays for PKM2 Inhibitors
Two primary in vitro methods are widely used to assess the activity of PKM2 inhibitors: the Lactate Dehydrogenase (LDH)-coupled assay and the ATP-based luminescence assay.
Lactate Dehydrogenase (LDH)-Coupled Spectrophotometric Assay
This is a continuous kinetic assay that measures the production of pyruvate by PKM2. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, resulting in a decrease in absorbance at 340 nm. This change in absorbance is directly proportional to the PKM2 activity.
Signaling Pathway
Caption: LDH-coupled assay principle for PKM2 inhibition.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Recombinant Human PKM2: Prepare a stock solution in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 4 nM is suggested.
-
Substrates: Prepare stock solutions of Phosphoenolpyruvate (PEP) and ADP in assay buffer.
-
Cofactor: Prepare a stock solution of NADH in assay buffer.
-
Coupling Enzyme: Prepare a stock solution of Lactate Dehydrogenase (LDH).
-
Test Compound (e.g., this compound): Prepare a stock solution in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound diluted in assay buffer with 3% DMSO to the wells. For the control, add buffer with 3% DMSO.
-
Add 8 µL of a master mix containing PKM2 enzyme, PEP, and ADP to each well.
-
Initiate the reaction by adding 10 µL of a solution containing NADH and LDH.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 20-60 minutes at room temperature using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
ATP Luminescence Assay (e.g., Kinase-Glo®)
This is an endpoint assay that measures the amount of ATP produced by the PKM2 reaction. The ATP is then used by a luciferase to generate a luminescent signal, which is proportional to the PKM2 activity. This assay is less prone to interference from compounds that absorb at 340 nm.[3]
Experimental Workflow
Caption: General workflow for an ATP-based PKM2 assay.
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Recombinant Human PKM2: Prepare a stock solution in assay buffer.
-
Substrates: Prepare stock solutions of PEP and ADP in assay buffer.
-
Test Compound (e.g., this compound): Prepare a stock solution in 100% DMSO.
-
ATP Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Kinase-Glo® Luminescent Kinase Assay).
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the test compound diluted in assay buffer with 3% DMSO to the wells.
-
Add 8 µL of a master mix containing PKM2 enzyme, PEP, and ADP to each well.
-
Incubate the reaction for 20 minutes at room temperature.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate for a further 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value as described for the LDH-coupled assay.
-
Quantitative Data for PKM2 Modulators
The following table summarizes the in vitro activity of various small molecule modulators of PKM2. Note that specific data for a compound explicitly named "this compound" was not found in the public literature at the time of this writing. The data presented here is for other known PKM2 inhibitors and activators.
| Compound Name | Assay Type | Target | IC₅₀ / KD | Cell Lines (for cell-based IC₅₀) | Reference |
| PKM2 activator 6 (Compound Z10) | Cell-based | PKM2 (activator), PDK1 (inhibitor) | KD (PKM2): 121 µMKD (PDK1): 19.6 µM | - | [4] |
| PKM2 activator 6 (Compound Z10) | Cell Proliferation | - | IC₅₀: 10.04 µMIC₅₀: 2.16 µMIC₅₀: 3.57 µMIC₅₀: 66.39 µM | DLD-1HCT-8HT-29MCF-10A | [4] |
| TLSC702 | Enzymatic | PKM2 | IC₅₀: 2 µM | - | [5] |
| Compound 31 | Enzymatic | PKM2 | IC₅₀: 1.16 µM | - | [5] |
| Compound 30 | Enzymatic | PKM2 | IC₅₀: 0.85 µM | - | [5] |
| Compound 32 | Enzymatic | PKM2 | IC₅₀: 1.33 µM | - | [5] |
| L-Phenylalanine | Enzymatic | PKM2 | IC₅₀: 0.24 mM | - | [5] |
Summary and Best Practices
-
Assay Selection: The LDH-coupled assay is a robust kinetic assay suitable for high-throughput screening. The ATP luminescence assay is an endpoint assay that is less susceptible to compound interference.
-
Reagent Optimization: The concentrations of enzyme, substrates, and cofactors should be optimized for each new batch of reagents to ensure a linear reaction rate and a good signal-to-background ratio.
-
Compound Handling: Due to the use of DMSO for compound solubilization, it is crucial to maintain a consistent final DMSO concentration across all wells to avoid solvent effects on enzyme activity. A final DMSO concentration of 3% is generally well-tolerated.[3]
-
Data Interpretation: IC₅₀ values are dependent on the assay conditions. Therefore, it is important to report all experimental parameters when presenting results. For comparative studies, it is recommended to use the same assay format and conditions.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. astx.com [astx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pkm2-IN-6 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, often found to be upregulated in various cancer types. It plays a crucial role in the Warburg effect, a phenomenon where cancer cells predominantly produce energy through aerobic glycolysis. This metabolic reprogramming supports rapid cell proliferation and tumor growth. Pkm2-IN-6 is a potent and orally active inhibitor of PKM2, demonstrating anticancer activity by inducing apoptosis and cell cycle arrest. These application notes provide a comprehensive guide for determining the optimal starting concentration of this compound for in vitro studies on cancer cell lines.
Quantitative Data Summary
The following table summarizes the known in vitro inhibitory concentrations of this compound. This data serves as a critical starting point for designing experiments to assess its efficacy in various cancer cell lines.
| Parameter | Value | Cell Line(s) | Notes |
| Enzymatic IC50 | 23 nM | - | Concentration required to inhibit 50% of PKM2 enzymatic activity in a cell-free assay. |
| Cytotoxic IC50 | 18.33 µM | COLO-205 (Colon) | Concentration required to inhibit 50% of cell growth after 48 hours of treatment. |
| 47.00 µM | A-549 (Lung) | Concentration required to inhibit 50% of cell growth after 48 hours of treatment. | |
| 19.80 µM | MCF-7 (Breast) | Concentration required to inhibit 50% of cell growth after 48 hours of treatment. | |
| In Vitro Assay Concentration | 14.38 µM | - | Concentration used for apoptosis and cell cycle analysis. |
| In Vitro Cytotoxicity Range | 0 - 100 µM | COLO-205, A-549, MCF-7 | Range of concentrations used to determine cytotoxic IC50 values. |
Experimental Protocols
Determining Optimal Starting Concentration using a Cell Viability Assay (Resazurin Method)
This protocol outlines a method to determine the dose-dependent effect of this compound on the viability of a chosen cancer cell line. The resazurin assay is a sensitive and reliable method based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
This compound (stock solution of known concentration, e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well, opaque-walled tissue culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, protected from light)
-
Dimethyl sulfoxide (DMSO)
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet the cells.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range, based on the known IC50 values, would be from 0.1 µM to 100 µM. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Resazurin Assay:
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value for your specific cell line.
-
Visualizations
Experimental Workflow for Determining Starting Concentration
Caption: Workflow for determining the IC50 of this compound.
PKM2 Signaling Pathway in Cancer Metabolism
Caption: Simplified PKM2 signaling in cancer metabolism.
Application Notes and Protocols for Pkm2-IN-6 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, which is frequently upregulated in cancer cells and plays a crucial role in the Warburg effect. This metabolic shift towards aerobic glycolysis allows cancer cells to meet their high energy and anabolic demands for rapid proliferation. PKM2 can exist in a highly active tetrameric state and a less active dimeric state.[1][2] In cancer cells, the dimeric form is predominant, leading to an accumulation of glycolytic intermediates that are funneled into biosynthetic pathways.[1][2]
This document provides detailed application notes and protocols for the use of Pkm2-IN-6, a small molecule modulator of PKM2, in cell viability assays. While the name "this compound" suggests an inhibitor, publicly available data strongly indicates it functions as a PKM2 activator , also known as Compound Z10 . This compound promotes the more active tetrameric form of PKM2 and also exhibits inhibitory activity against phosphoinositide-dependent kinase 1 (PDK1).[3] Understanding this dual mechanism is critical for interpreting experimental outcomes. These protocols are intended to guide researchers in accurately assessing the effects of this compound on cancer cell viability.
Mechanism of Action
This compound (PKM2 activator 6 / Compound Z10) exerts its effects on cell viability through a dual mechanism of action:
-
PKM2 Activation: By promoting the formation of the active tetrameric form of PKM2, the compound enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate. This shift reverses the Warburg effect, redirecting glucose metabolism towards ATP production and away from the anabolic pathways that support rapid cell proliferation.[4]
-
PDK1 Inhibition: PDK1 is a crucial kinase in the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[5] By inhibiting PDK1, this compound can downregulate this pro-survival pathway, further contributing to a reduction in cell viability.
The combined effect of these actions is a decrease in cancer cell proliferation and the induction of apoptosis.[3]
Data Presentation
The anti-proliferative activity of this compound (Compound Z10) has been quantified in various cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | IC50 (µM) |
| DLD-1 | Colorectal | 10.04 |
| HCT-8 | Colorectal | 2.16 |
| HT-29 | Colorectal | 3.57 |
| MCF-10A | Non-cancerous breast | 66.39 |
| Data sourced from MedChemExpress product information for PKM2 activator 6.[3] |
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is indicative of their viability.
Materials
-
This compound (PKM2 activator 6 / Compound Z10)
-
Selected cancer cell line (e.g., DLD-1, HCT-8, HT-29)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized for the specific cell line and experimental goals.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution and a homogenous purple solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound action.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PKM2 Following Pkm2-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of Pyruvate Kinase M2 (PKM2) protein expression by Western blot in cells treated with the specific inhibitor, Pkm2-IN-6.
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is frequently upregulated in cancer cells, playing a crucial role in tumor metabolism and growth.[1][2][3] this compound is a potent and orally active inhibitor of PKM2 with an IC50 value of 23 nM.[1] This inhibitor has been shown to induce apoptosis and cell cycle arrest, making it a valuable tool for cancer research and drug development.[1] Western blotting is a fundamental technique to assess the effect of this compound on total PKM2 protein levels and its potential impact on post-translational modifications.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the simplified signaling context of PKM2 and the experimental workflow for this protocol.
Caption: Mechanism of this compound Inhibition.
Caption: PKM2 Western Blot Experimental Workflow.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the Western blot protocol.
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | ||
| Concentration | 1 - 50 µM | Optimal concentration should be determined by a dose-response experiment for your specific cell line. Studies with similar inhibitors have used concentrations in the 1-80 µM range.[4] |
| Duration | 24 - 48 hours | Optimal time should be determined by a time-course experiment. A 24-hour treatment has been shown to be effective for other PKM2 inhibitors.[4] |
| Protein Analysis | ||
| Protein Loading per Lane | 20 - 40 µg | Ensure equal loading across all lanes. |
| Antibody Dilutions | ||
| Primary Anti-PKM2 Antibody | 1:1000 | This is a common starting dilution; refer to the manufacturer's datasheet for specific recommendations. |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 | Refer to the manufacturer's datasheet for optimal dilution. |
| Expected Result | ||
| PKM2 Molecular Weight | ~60 kDa | The expected molecular weight of PKM2. |
Experimental Protocol
Materials and Reagents
-
Cells of interest cultured to ~80% confluency
-
This compound (solubilized in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x or 6x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Methanol (for PVDF membrane activation)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibody: Rabbit anti-PKM2
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging system (e.g., ChemiDoc)
Procedure
1. Cell Culture and this compound Treatment
1.1. Seed cells in appropriate culture plates and allow them to adhere and reach approximately 70-80% confluency.
1.2. Prepare a stock solution of this compound in DMSO.
1.3. On the day of treatment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1, 5, 10, 25, 50 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
1.4. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
1.5. Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.
2. Cell Lysis
2.1. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
2.2. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.
2.3. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
2.6. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3.2. Based on the protein concentrations, normalize all samples to the same concentration (e.g., 1-2 mg/mL) using lysis buffer.
4. Sample Preparation for SDS-PAGE
4.1. To 20-40 µg of protein from each sample, add the appropriate volume of Laemmli sample buffer.
4.2. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
4.3. Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE and Protein Transfer
5.1. Load the prepared samples into the wells of an SDS-PAGE gel, along with a pre-stained protein ladder.
5.2. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5.3. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. If using a PVDF membrane, activate it in methanol for 30 seconds and then equilibrate in transfer buffer before use.
6. Immunoblotting
6.1. After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
6.2. Wash the membrane three times for 5 minutes each with TBST.
6.3. Incubate the membrane with the primary anti-PKM2 antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
6.4. The next day, wash the membrane three times for 10 minutes each with TBST.
6.5. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
6.6. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
7.1. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for the recommended time.
7.2. Capture the chemiluminescent signal using an imaging system.
7.3. Analyze the band intensities using appropriate software. Normalize the PKM2 band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the normalized PKM2 band intensity in this compound treated samples compared to the vehicle control would indicate an effect of the inhibitor on PKM2 protein levels. Studies have shown that PKM2 inhibitors can lead to a concentration-dependent decrease in PKM2 protein levels.[1]
References
- 1. Subcellular compartmentalization of PKM2 identifies anti-PKM2 therapy response in vitro and in vivo mouse model of human non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of pyruvate kinase M2 in transcriptional regulation leading to epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pkm2-IN-6 qPCR Primers for PKM1 and PKM2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing quantitative polymerase chain reaction (qPCR) to analyze the differential expression of Pyruvate Kinase M1 (PKM1) and Pyruvate Kinase M2 (PKM2) isoforms in response to treatment with a representative PKM2 inhibitor, designated here as Pkm2-IN-6. This document offers comprehensive experimental procedures, data interpretation guidelines, and visualization of key pathways.
Introduction
Pyruvate kinase (PK) is a critical enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate. The M isoform of pyruvate kinase (PKM) exists as two splice variants, PKM1 and PKM2, which are encoded by the same gene but differ by a single alternative exon (exon 9 in PKM1 and exon 10 in PKM2)[1][2][3]. These isoforms have distinct regulatory properties and tissue distribution. PKM1 is typically found in differentiated tissues with high energy demands, such as muscle and brain, and exists as a constitutively active tetramer[1][4]. In contrast, PKM2 is predominantly expressed in embryonic and proliferating cells, including many cancer cells[3][5][6]. PKM2 can switch between a highly active tetrameric state and a less active dimeric state[7][8]. This dimeric form of PKM2 plays a role in anabolic metabolism by redirecting glycolytic intermediates towards biosynthesis pathways that support cell proliferation[9].
The differential expression and functional roles of PKM1 and PKM2 in cancer have made them attractive targets for therapeutic intervention. Small molecule inhibitors and activators of PKM2 are being actively investigated for their potential to modulate cancer cell metabolism. This compound is a representative small molecule designed to inhibit PKM2 activity. Monitoring the expression levels of PKM1 and PKM2 transcripts upon treatment with such compounds is crucial for understanding their mechanism of action and potential off-target effects. This protocol provides a robust qPCR-based method for the specific quantification of PKM1 and PKM2 mRNA levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and the experimental workflow for assessing the impact of this compound on PKM1 and PKM2 expression.
References
- 1. PKM2 isoform-specific deletion reveals a differential requirement for pyruvate kinase in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. Tissue-specific isoform switch and DNA hypomethylation of the pyruvate kinase PKM gene in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 7. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 8. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pkm2-IN-6 In Vivo Dosing in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pkm2-IN-6 is a potent and orally bioavailable small molecule inhibitor of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism. PKM2 is a splice isoform of the pyruvate kinase gene and is predominantly expressed in embryonic and tumor cells.[1][2] It plays a crucial role in the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis to support rapid proliferation.[2][3] this compound, also identified as compound 7d, has demonstrated anti-cancer activity by inducing apoptosis and cell cycle arrest, making it a compound of interest for preclinical cancer research.[4]
These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, based on available preclinical data.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the enzymatic activity of PKM2.[4] This inhibition disrupts the metabolic advantages conferred by high PKM2 activity in cancer cells. The downstream effects of PKM2 inhibition by this compound include:
-
Induction of Apoptosis: this compound treatment leads to programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: The compound causes cells to arrest in the G2 phase of the cell cycle, preventing further proliferation.[4]
-
Reduction in PKM mRNA Levels: this compound has been shown to decrease the mRNA levels of both PKM1 and PKM2.[4]
Signaling Pathway
The inhibition of PKM2 by this compound primarily impacts cellular metabolism, which in turn affects multiple signaling pathways crucial for cancer cell survival and proliferation.
Caption: this compound inhibits the active tetrameric form of PKM2, leading to reduced glycolysis, induction of apoptosis, and inhibition of cell proliferation.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Incubation Time |
|---|---|---|---|
| IC₅₀ (Enzymatic) | 23 nM | - | - |
| IC₅₀ (Cytotoxicity) | 18.33 µM | COLO-205 | 48 h |
| 47.00 µM | A-549 | 48 h | |
| 19.80 µM | MCF-7 | 48 h |
Data sourced from MedchemExpress product information.[4]
Table 2: In Vivo Dosing of this compound in a Mouse Xenograft Model
| Parameter | Value |
|---|---|
| Animal Model | Mice with xenograft tumors |
| Dosage | 25 mg/kg and 50 mg/kg |
| Route of Administration | Oral (p.o.) |
| Dosing Frequency | Daily |
| Treatment Duration | 3 weeks |
| Observed Outcome | Significant regression in tumor volume and reduction in tumor weight |
Data sourced from MedchemExpress product information.[4]
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
Objective: To prepare a stable and homogenous formulation of this compound suitable for daily oral gavage in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Protocol:
-
Calculate the total amount of this compound and vehicle required for the entire study duration, including a slight overage to account for any loss during preparation and administration.
-
On the day of dosing, weigh the required amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If the compound does not fully suspend, sonicate the mixture for 5-10 minutes in a water bath sonicator.
-
Visually inspect the formulation to ensure it is a uniform suspension before each administration. Prepare fresh daily.
In Vivo Efficacy Study in a Mouse Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
6-8 week old immunodeficient mice (e.g., Nude or SCID)
-
Cancer cell line of interest (e.g., triple-negative breast cancer cell line)
-
Matrigel (optional)
-
This compound formulation
-
Vehicle control
-
Calipers
-
Animal balance
-
Oral gavage needles
Experimental Workflow Diagram:
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Protocol:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel, at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Grouping:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: this compound (25 mg/kg, oral gavage)
-
Group 3: this compound (50 mg/kg, oral gavage)
-
-
-
Treatment Administration:
-
Administer the respective treatments daily via oral gavage for 3 weeks.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume 2-3 times per week throughout the treatment period.
-
-
Study Endpoint and Data Analysis:
-
At the end of the 3-week treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Analyze the data by comparing the tumor growth inhibition and final tumor weights between the treatment and vehicle control groups.
-
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize these protocols based on their specific experimental setup, cell lines, and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for Pkm2-IN-6 Administration in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis and a critical regulator of cancer cell metabolism. Its role in promoting tumor growth has made it an attractive target for cancer therapy. Pkm2-IN-6 is a potent and orally active inhibitor of PKM2, demonstrating anti-cancer activity by inducing apoptosis and cell cycle arrest. These application notes provide detailed protocols for the administration of this compound in mouse xenograft models, based on available preclinical data. Additionally, we present a summary of the PKM2 signaling pathway and a generalized workflow for in vivo efficacy studies.
Data Presentation
The following table summarizes the available in vivo administration data for this compound in a xenograft mouse model.
| Compound | Dosage | Administration Route | Frequency | Duration | Observed Effects |
| This compound | 25 mg/kg and 50 mg/kg | Oral (p.o.) | Daily | 3 weeks | Decreased tumor volume and weight[1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose sodium or other appropriate vehicle)
-
Cancer cell line of interest (e.g., triple-negative breast cancer cell line)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Calipers
-
Animal balance
-
Oral gavage needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to the desired concentration (e.g., 1 x 10^7 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in an appropriate solvent and then dilute it with the vehicle to the final desired concentrations (e.g., 25 mg/kg and 50 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage daily for the duration of the study (e.g., 21 days).
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor volume and body weight of the mice every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Analyze the differences in tumor growth, final tumor weight, and body weight between the treatment and control groups using appropriate statistical methods.
-
Visualizations
PKM2 Signaling Pathway
Pyruvate kinase M2 (PKM2) is a key regulator of the final step in glycolysis. In cancer cells, PKM2 is often found in a less active dimeric form, which leads to a bottleneck in glycolysis. This results in the accumulation of upstream glycolytic intermediates that are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation. The dimeric form of PKM2 can also translocate to the nucleus and act as a protein kinase, further promoting tumor growth. This compound inhibits PKM2, thereby disrupting these metabolic and signaling functions.
Caption: PKM2 signaling pathway in cancer metabolism.
Experimental Workflow for Xenograft Study
The following diagram illustrates the key steps involved in a typical in vivo xenograft study to evaluate the efficacy of a drug candidate like this compound.
Caption: Experimental workflow for a xenograft efficacy study.
References
Application Notes and Protocols: Lactate Production Assay with Pkm2-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step of glycolysis.[1] In many cancer cells, PKM2 is overexpressed and contributes to the Warburg effect, a metabolic shift towards aerobic glycolysis, which is characterized by increased glucose uptake and lactate production even in the presence of oxygen.[2][3] This metabolic reprogramming provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation.[4] Pkm2-IN-6 is a potent and orally active inhibitor of PKM2 with an IC50 value of 23 nM.[5][6][7] By inhibiting PKM2, this compound is expected to reduce the rate of glycolysis and consequently decrease lactate production.[4]
These application notes provide a detailed protocol for a colorimetric lactate production assay to assess the effect of this compound treatment on cellular metabolism. The protocol is designed for a 96-well plate format, suitable for high-throughput screening of compounds affecting lactate metabolism.
Principle of the Lactate Production Assay
The lactate production assay is based on an enzymatic reaction. Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate. In this process, a chromogenic probe is reduced, resulting in a color change that can be measured spectrophotometrically. The intensity of the color is directly proportional to the lactate concentration in the sample.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., HeLa, A549) | ATCC | CCL-2 |
| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-139366 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Lactate Assay Kit | Sigma-Aldrich | MAK064 |
| 96-well clear, flat-bottom plates | Corning | 3596 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA | Gibco | 25300054 |
| Microplate Reader | BioTek | Synergy HTX |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture cancer cells in T-75 flasks with complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Resuspend the cells in complete medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions (and a vehicle control with DMSO) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Lactate Production Assay (Colorimetric)
This protocol is adapted from commercially available lactate assay kits.
-
Sample Preparation:
-
After the treatment period, collect the cell culture supernatant from each well.
-
If the samples contain cells, centrifuge at 10,000 x g for 5 minutes to remove insoluble material. The clear supernatant is the sample.
-
-
Lactate Standard Curve Preparation:
-
Prepare a 1 mM lactate standard solution by diluting the provided stock solution in the lactate assay buffer.
-
Generate a standard curve by preparing a series of dilutions from the 1 mM lactate standard. A typical range would be 0, 2, 4, 6, 8, and 10 nmol/well.
-
Add the lactate assay buffer to each standard well to bring the final volume to 50 µL.
-
-
Assay Reaction:
-
Add 50 µL of each sample (supernatant) and standard to separate wells of a new 96-well plate.
-
Prepare the Master Reaction Mix according to the kit's instructions. This typically includes the Lactate Assay Buffer, Lactate Probe, and Lactate Enzyme Mix.
-
Add 50 µL of the Master Reaction Mix to each well containing the samples and standards.
-
Mix gently by tapping the plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
Expected Effect of this compound on Lactate Production
| Treatment | Concentration (µM) | Expected Lactate Production |
| Vehicle (DMSO) | 0 | High |
| This compound | 10 | Reduced |
| This compound | 25 | Significantly Reduced |
| This compound | 50 | Markedly Reduced |
| This compound | 100 | Substantially Reduced |
Sample Data Table for Lactate Assay
| Well | Treatment | Absorbance (570 nm) | Lactate Concentration (nmol/well) |
| A1, A2 | Standard 0 nmol | 0.052, 0.055 | 0 |
| B1, B2 | Standard 2 nmol | 0.251, 0.258 | 2 |
| C1, C2 | Standard 4 nmol | 0.460, 0.455 | 4 |
| D1, D2 | Standard 6 nmol | 0.655, 0.662 | 6 |
| E1, E2 | Standard 8 nmol | 0.850, 0.859 | 8 |
| F1, F2 | Standard 10 nmol | 1.053, 1.048 | 10 |
| G1, G2 | Vehicle (DMSO) | 0.895, 0.902 | Calculated from std. curve |
| H1, H2 | This compound (50 µM) | 0.412, 0.418 | Calculated from std. curve |
Note: The lactate concentration for the samples is determined by plotting the standard curve (Absorbance vs. Lactate Concentration) and interpolating the values.
Visualizations
Caption: Experimental workflow for the lactate production assay with this compound treatment.
Caption: Signaling pathway illustrating the effect of this compound on lactate production.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound| CAS NO:771467-00-6| GlpBio [glpbio.cn]
Application Notes and Protocols for Measuring Apoptosis Following Pkm2-IN-6 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that plays a critical role in cancer cell metabolism and proliferation. Beyond its metabolic functions, PKM2 is also implicated in the regulation of apoptosis, or programmed cell death. Depending on its oligomeric state and cellular localization, PKM2 can exert both pro- and anti-apoptotic effects.[1][2][3][4][5][6] For instance, mitochondrial PKM2 can phosphorylate and stabilize the anti-apoptotic protein Bcl2, thereby inhibiting apoptosis.[1] Conversely, the inhibition or knockdown of PKM2 has been demonstrated to induce apoptosis in various cancer cell lines.[3][7]
Pkm2-IN-6 is a representative small molecule inhibitor of PKM2. By modulating the activity of PKM2, this compound is hypothesized to shift the balance towards apoptosis in cancer cells, making it a potential therapeutic agent. The following application notes provide detailed protocols for assessing the apoptotic effects of this compound in a laboratory setting. These protocols are designed to be comprehensive and adaptable to specific cell lines and experimental conditions.
Key Experimental Approaches to Measure Apoptosis
A multi-faceted approach is recommended to robustly assess apoptosis.[8] This involves analyzing different stages of the apoptotic cascade, from early membrane changes to the activation of executioner enzymes and DNA fragmentation. The following methods are detailed in this guide:
-
Annexin V/PI Staining for Flow Cytometry: To detect early and late-stage apoptotic cells.[9][10][11][12][13]
-
Caspase-3/7 Activity Assay: To quantify the activity of key executioner caspases.[14][15][16][17][18]
-
Western Blotting for Apoptotic Markers: To analyze the cleavage of key apoptotic proteins.[19][20][21][22][23]
Experimental Workflow
The general workflow for assessing apoptosis induced by this compound is outlined below.
References
- 1. Mitochondrial PKM2 regulates oxidative stress-induced apoptosis by stabilizing Bcl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PKM2 regulates proliferation and apoptosis through the Hippo pathway in oral tongue squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linking apoptosis to cancer metabolism: Another missing piece of JuNK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 15. assaygenie.com [assaygenie.com]
- 16. promega.com [promega.com]
- 17. bosterbio.com [bosterbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Cycle Analysis with Pkm2-IN-6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Pkm2-IN-6, a potent and selective inhibitor of Pyruvate Kinase M2 (PKM2), in cell cycle analysis. These guidelines are intended for researchers in oncology, cell biology, and drug development to investigate the effects of this compound on cell cycle progression in cancer cells. The protocols herein describe the theoretical basis for the compound's mechanism of action and provide a detailed methodology for cell-based assays, including data interpretation and visualization of relevant signaling pathways.
Introduction to PKM2 and its Role in the Cell Cycle
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1][2] In cancer cells, PKM2 is predominantly expressed in a low-activity dimeric form, which is a departure from the highly active tetrameric form found in most normal tissues.[1][2][3] This metabolic shift, known as the Warburg effect, allows cancer cells to divert glycolytic intermediates into anabolic pathways to support rapid proliferation.[4]
Beyond its metabolic role, the dimeric form of PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, directly influencing cell proliferation and cell cycle progression.[1][4][5] PKM2 has been shown to regulate the G1/S phase transition and is also implicated in the mitotic spindle checkpoint.[4]
This compound is a novel small molecule inhibitor designed to stabilize the inactive dimeric form of PKM2. By locking PKM2 in this conformation, this compound is hypothesized to disrupt the metabolic advantages conferred by the Warburg effect and interfere with the non-metabolic, pro-proliferative functions of nuclear PKM2, leading to cell cycle arrest.
Mechanism of Action of this compound
This compound is believed to exert its effects on the cell cycle through a dual mechanism:
-
Metabolic Reprogramming: By inhibiting the enzymatic activity of PKM2, this compound is expected to reduce the rate of glycolysis and the production of ATP and lactate. This can lead to energy stress and a reduction in the availability of biosynthetic precursors necessary for DNA replication and cell division.
-
Inhibition of Non-Metabolic Functions: By stabilizing the dimeric form, this compound may prevent the nuclear translocation of PKM2, thereby inhibiting its function as a transcriptional co-activator for key cell cycle proteins such as Cyclin D1.
These actions are predicted to induce cell cycle arrest, providing a valuable tool for studying the role of PKM2 in cancer cell proliferation.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data from a cell cycle analysis experiment using this compound on a cancer cell line (e.g., HeLa).
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 | 1.8 ± 0.5 |
| This compound (10 µM) | 65.8 ± 3.5 | 15.2 ± 1.2 | 19.0 ± 2.0 | 3.5 ± 0.8 |
| This compound (25 µM) | 75.1 ± 4.2 | 8.9 ± 0.9 | 16.0 ± 1.8 | 8.2 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Maintenance: Culture a human cancer cell line of interest (e.g., HeLa, A549, or HCT116) in the recommended complete growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 10 µM and 25 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once the cells reach the desired confluency, replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for the compound to exert its effects on the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After the incubation period, aspirate the medium and wash the cells once with phosphate-buffered saline (PBS). Detach the adherent cells using a gentle enzyme-free cell dissociation solution or trypsin. Collect the cells in a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Propidium Iodide (PI) Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6] The PI fluorescence intensity is proportional to the DNA content in each cell.[6][7]
-
Data Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of PI fluorescence intensity to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] Quantify the percentage of cells in each phase using appropriate cell cycle analysis software.
Visualizations
Signaling Pathway of PKM2 Inhibition by this compound
Caption: this compound stabilizes the inactive dimeric form of PKM2.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle effects of this compound.
Logical Relationship of PKM2 States and Cellular Outcomes
Caption: PKM2 states and their influence on cellular outcomes.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Pkm2-IN-6 Binding
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for characterizing the binding of the small molecule inhibitor, Pkm2-IN-6, to Pyruvate Kinase M2 (Pkm2) using Surface Plasmon Resonance (SPR). While specific kinetic data for this compound is not publicly available, this guide outlines a comprehensive methodology that can be adapted to determine its binding affinity and kinetics.
Introduction to Pkm2 and its Inhibition
Pyruvate Kinase M2 (Pkm2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step.[1][2] In cancer cells, Pkm2 is often overexpressed and plays a crucial role in metabolic reprogramming, supporting rapid cell proliferation.[1][2] This makes Pkm2 an attractive therapeutic target for cancer drug development. Small molecule inhibitors, such as this compound, are being investigated for their potential to modulate Pkm2 activity and disrupt tumor metabolism. Surface Plasmon Resonance is a powerful, label-free technique to quantify the binding kinetics and affinity of such small molecule-protein interactions in real-time.[3][4][5]
Pkm2 Signaling Pathway
Pkm2 is involved in a complex network of cellular signaling. Beyond its role in glycolysis, nuclear Pkm2 can act as a protein kinase and a transcriptional coactivator, influencing gene expression related to cell proliferation and growth. It can interact with and phosphorylate other proteins, impacting pathways such as the PI3K/mTOR and MAPK signaling cascades. Understanding this pathway is crucial for contextualizing the effects of Pkm2 inhibition.
Caption: Simplified Pkm2 signaling pathway and the point of inhibition by this compound.
Quantitative Data for Pkm2 Small Molecule Inhibitors
While specific SPR-derived kinetic constants for this compound are not available in the public domain, the following table summarizes inhibitory constants for other known small molecule inhibitors of Pkm2, providing a reference for expected binding affinities.
| Compound | Inhibition Type | Ki (µM) | IC50 (µM) |
| Silibinin | Competitive | 0.61 | 0.91 |
| Curcumin | Non-competitive | 1.20 | 1.12 |
| Resveratrol | Non-competitive | 7.34 | 3.07 |
| Ellagic Acid | Competitive | 5.06 | 4.20 |
Data sourced from enzymatic assays.[1]
Experimental Protocol: SPR Analysis of this compound Binding
This protocol outlines the steps for a typical SPR experiment to determine the binding kinetics of a small molecule inhibitor to Pkm2.
Experimental Workflow
Caption: General workflow for an SPR experiment to analyze this compound binding.
Materials and Reagents
-
Pkm2 Protein: Recombinant human Pkm2, purified and of high quality (>95% purity).
-
This compound: Synthesized and purified, with known concentration.
-
SPR Instrument: e.g., Biacore, Reichert, or similar.
-
Sensor Chip: CM5 sensor chip (for amine coupling) is a common choice.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5. The optimal pH should be determined empirically.
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a standard choice.
-
Analyte Dilution Buffer: The running buffer, potentially with a small percentage of DMSO if this compound requires it for solubility (the final DMSO concentration should be matched in the running buffer).
-
Regeneration Solution: A low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0-3.0) or a high salt solution. The optimal solution needs to be determined.
Detailed Methodology
Step 1: Pkm2 Immobilization
-
Chip Preparation: Pre-condition the CM5 sensor chip with a series of injections of regeneration solution and running buffer as per the instrument's guidelines.
-
Surface Activation: Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Pkm2 Coupling: Inject a solution of Pkm2 (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface. The target immobilization level for small molecule interaction studies is typically high, in the range of 10,000 - 15,000 Response Units (RU).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the surface.
-
Reference Surface: Create a reference flow cell by performing the activation and deactivation steps without injecting Pkm2. This will be used for background subtraction.
Step 2: this compound Binding Analysis
-
Analyte Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of this compound in the running buffer. A typical concentration range for a small molecule inhibitor would be from low nanomolar to high micromolar (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all samples and in the running buffer (typically ≤ 1%).
-
Equilibration: Equilibrate the immobilized Pkm2 surface with a continuous flow of running buffer until a stable baseline is achieved.
-
Binding Measurement (Association): Inject the lowest concentration of this compound over both the Pkm2-coupled and reference flow cells at a flow rate of 30-50 µL/min for a defined period (e.g., 120-180 seconds) to monitor the association phase.
-
Dissociation: Switch back to the flow of running buffer and monitor the dissociation of the this compound from the Pkm2 surface for a defined period (e.g., 300-600 seconds).
-
Regeneration: If the inhibitor does not fully dissociate, inject the predetermined regeneration solution to remove any remaining bound analyte and return to the baseline.
-
Repeat: Repeat steps 3-5 for each concentration of this compound in the dilution series, typically from the lowest to the highest concentration. Include several buffer-only injections (blanks) throughout the experiment for double referencing.
Step 3: Data Analysis
-
Data Processing: Subtract the reference flow cell data from the Pkm2-coupled flow cell data for each injection to correct for bulk refractive index changes and non-specific binding. Further subtract the average of the blank injections to account for any systemic drift.
-
Kinetic Analysis: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. This will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Conclusion
This application note provides a robust framework for investigating the binding of this compound to its target protein, Pkm2, using Surface Plasmon Resonance. While specific binding data for this compound is not yet in the public domain, the outlined protocol, along with the provided reference data for other Pkm2 inhibitors, offers a comprehensive guide for researchers to determine the kinetic and affinity parameters of this interaction. Such data is invaluable for the characterization and development of novel therapeutic agents targeting Pkm2 in cancer and other diseases.
References
Troubleshooting & Optimization
Pkm2-IN-6 solubility issues and solutions
Welcome to the technical support center for Pkm2-IN-6, a potent inhibitor of pyruvate kinase M2 (PKM2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound in experimental settings.
I. FAQs: this compound SOLUBILITY AND HANDLING
This section addresses common questions and issues related to the solubility and preparation of this compound solutions.
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It has been reported to be soluble in DMSO at a concentration of 125 mg/mL; however, this requires sonication to achieve full dissolution.[1]
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound.[1] Use freshly opened, anhydrous, high-purity DMSO for the best results.
-
Apply sonication: As indicated by supplier data, sonication is often necessary to fully dissolve this compound in DMSO.[1] Use a bath sonicator and sonicate the solution for several minutes. Visually inspect the solution to ensure no solid particles remain.
-
Gentle warming: Gentle warming of the solution (e.g., to 37°C) can aid in dissolution. However, be cautious with heat, as it can potentially degrade the compound. Always check the manufacturer's recommendations for temperature stability.
Q3: My this compound precipitates when I add it to my aqueous cell culture medium. How can I prevent this?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic compounds dissolved in DMSO. Here are some strategies to prevent this:
-
Serial dilutions in DMSO: Before adding the inhibitor to your aqueous medium, perform serial dilutions of your concentrated DMSO stock solution in DMSO to get closer to your final working concentration. Then, add the diluted DMSO solution to your medium. This gradual decrease in concentration can help prevent the compound from crashing out of solution.
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.
-
Rapid mixing: When adding the this compound/DMSO solution to your aqueous buffer or medium, ensure rapid and thorough mixing to facilitate its dispersion.
-
Pre-warming the medium: Having the cell culture medium at 37°C can sometimes help with the solubility of the compound upon addition.
Q4: Are there any alternative solvents to DMSO for this compound?
A4: While DMSO is the most commonly reported solvent, other organic solvents may be viable, though they would require validation for your specific experimental system. For in vivo studies, formulation development is critical. A common approach for oral administration of hydrophobic compounds is to use a vehicle such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution in a mixture of polyethylene glycol (PEG) and saline.
II. Troubleshooting Guide: Experimental Protocols
This section provides detailed protocols and troubleshooting tips for common experiments involving this compound.
In Vitro Cell-Based Assays
Protocol: Preparing this compound for Cell Culture Experiments
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Sonicate the tube in a water bath sonicator until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the concentrated stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh DMSO to get closer to your final desired concentration.
-
Dilute the final DMSO solution into your pre-warmed cell culture medium to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control (e.g., 0.1% DMSO).
-
Troubleshooting Common Issues in Cell-Based Assays:
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the culture medium after adding this compound. | - The final concentration of this compound is too high for its solubility in the aqueous medium.- The DMSO concentration is too high, causing the compound to crash out.- Insufficient mixing upon addition. | - Lower the final concentration of this compound.- Optimize the serial dilution strategy to add a smaller volume of a more diluted DMSO stock.- Ensure rapid and thorough mixing of the medium immediately after adding the inhibitor. |
| High level of cell death in the vehicle control group. | - The final DMSO concentration is too high and is causing cytotoxicity. | - Reduce the final DMSO concentration in the culture medium to a non-toxic level (typically ≤ 0.5%). |
| Inconsistent or unexpected experimental results. | - Incomplete dissolution of the this compound stock solution.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Ensure the stock solution is fully dissolved by sonicating and visually inspecting it before use.- Use freshly thawed aliquots of the stock solution for each experiment. |
In Vivo Studies
Protocol: Formulation of this compound for Oral Administration in Mice
For in vivo studies, this compound has been administered orally (p.o.).[1] A common method for formulating hydrophobic compounds for oral gavage is as a suspension.
-
Prepare the Vehicle:
-
Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose (CMC-Na) in saline. Heating to 60°C can aid in dissolving the CMC-Na. Allow the solution to cool to room temperature.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while triturating or vortexing to create a homogenous suspension at the desired concentration (e.g., 5 mg/mL).
-
Before each administration, ensure the suspension is uniformly resuspended by vortexing or sonicating.
-
Troubleshooting Common Issues in In Vivo Studies:
| Issue | Possible Cause | Recommended Solution |
| Inconsistent dosing due to compound settling. | - The suspension is not stable, and the compound is settling out of the vehicle. | - Ensure the suspension is thoroughly vortexed or sonicated immediately before each animal is dosed.- Consider alternative formulation strategies, such as using a different suspending agent or a solubilizing agent like PEG300, if consistent results are not achieved. |
| Poor oral bioavailability. | - The compound has low intrinsic oral bioavailability.- The formulation is not optimal for absorption. | - This is an inherent property of the compound that may be difficult to overcome. Formulation optimization can help. Consider consulting with a formulation scientist. |
III. Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Source |
| IC50 (this compound) | 23 nM | In vitro enzyme assay | [1] |
| Cytotoxicity IC50 | 18.33 µM | COLO-205 cells (48h) | [1] |
| 47.00 µM | A-549 cells (48h) | [1] | |
| 19.80 µM | MCF-7 cells (48h) | [1] | |
| In Vivo Efficacy | Significant reduction in tumor volume and weight | Mice xenograft model (25 and 50 mg/kg, p.o., daily for 3 weeks) | [1] |
IV. Signaling Pathways and Experimental Workflows
PKM2 Signaling Pathway
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is often found in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways (e.g., pentose phosphate pathway, serine synthesis) to support cell proliferation. This metabolic reprogramming is known as the Warburg effect. This compound inhibits PKM2, disrupting this metabolic advantage.
Caption: this compound inhibits PKM2, blocking the final step of glycolysis.
Experimental Workflow for Testing this compound
The following diagram outlines a typical workflow for evaluating the efficacy of this compound, from initial solution preparation to in vivo testing.
Caption: A typical experimental workflow for evaluating this compound.
References
Pkm2-IN-6 stability in DMSO and culture media
This technical support center provides guidance on the stability of Pkm2-IN-6 in DMSO and cell culture media, complete with troubleshooting guides and frequently asked questions. As stability data for novel or specialized inhibitors such as this compound may not be publicly available, this guide provides the necessary protocols for researchers to determine its stability empirically.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting and storing this compound?
A1: this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q2: How can I determine the stability of my this compound stock solution in DMSO?
A2: The stability of this compound in DMSO can be assessed by monitoring its concentration over time using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section below. Generally, most small molecules are stable in DMSO for extended periods when stored properly at low temperatures.[1][2][3]
Q3: What is the expected stability of this compound in cell culture media?
A3: The stability of small molecules in aqueous solutions like cell culture media can be variable and is influenced by factors such as pH, temperature, and the presence of media components (e.g., serum, enzymes). It is crucial to experimentally determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., 37°C, 5% CO2). A protocol for this assessment is provided below.
Q4: What are the common degradation pathways for small molecule inhibitors in solution?
A4: Degradation can occur through several mechanisms, including hydrolysis, oxidation, and enzymatic degradation by components in the cell culture medium. The chemical structure of this compound will determine its susceptibility to these pathways.
Q5: How often should I test the stability of my this compound solutions?
A5: For DMSO stock solutions, it is good practice to re-qualify the concentration if the stock is old or has been subjected to multiple freeze-thaw cycles. For working solutions in culture media, stability should be determined over the time course of your longest experiment.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of this compound activity in experiments | Compound degradation in DMSO stock or culture media. | 1. Verify the concentration and purity of the DMSO stock solution using HPLC or LC-MS. 2. Assess the stability of this compound in your specific cell culture medium at 37°C over the experimental timeframe. 3. Prepare fresh dilutions in culture media immediately before each experiment. 4. Minimize the exposure of the compound to light and elevated temperatures. |
| Inconsistent experimental results | Instability of this compound leading to variable effective concentrations. | 1. Aliquot DMSO stock solutions to avoid repeated freeze-thaw cycles. 2. Ensure complete dissolution of the compound in DMSO and culture media. Sonication may be helpful. 3. Perform a time-course stability study in your culture medium to determine the compound's half-life. |
| Precipitation of this compound in culture media | Poor solubility of the compound at the working concentration. | 1. Visually inspect the media for any precipitate after adding the compound. 2. If precipitation occurs, consider lowering the final concentration or using a different formulation (if available). 3. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation. |
Data Presentation
Use the following table templates to record and present your stability data for this compound.
Table 1: Stability of this compound in DMSO at -20°C
| Time Point | Peak Area (LC-MS) | % Remaining |
| Day 0 | Initial Peak Area | 100% |
| Day 7 | ||
| Day 30 | ||
| Day 90 |
Table 2: Stability of this compound in Culture Media at 37°C
| Time Point (hours) | Peak Area (LC-MS) | % Remaining |
| 0 | Initial Peak Area | 100% |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in DMSO
Objective: To determine the long-term stability of this compound in a DMSO stock solution.
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC or LC-MS system
-
Appropriate column and mobile phase for this compound analysis
-
-20°C or -80°C freezer
-
Microcentrifuge tubes
Methodology:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
At time zero (T=0), take one aliquot, dilute it to a suitable concentration for analysis, and inject it into the HPLC or LC-MS system to obtain an initial peak area.
-
Store the remaining aliquots at -20°C or -80°C.
-
At subsequent time points (e.g., 7, 30, and 90 days), thaw one aliquot and analyze it using the same HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Protocol 2: Stability Assessment of this compound in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
HPLC or LC-MS system
-
Microcentrifuge tubes or a 96-well plate
Methodology:
-
Warm the cell culture medium to 37°C.
-
Prepare a working solution of this compound in the pre-warmed culture medium at the desired final concentration. Ensure the final DMSO concentration is non-toxic to cells (e.g., ≤ 0.5%).
-
Immediately after preparation (T=0), take a sample of the working solution for HPLC or LC-MS analysis to establish the initial concentration.
-
Incubate the remaining working solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 2, 6, 12, 24, and 48 hours), collect samples from the incubated solution.
-
Analyze all samples by HPLC or LC-MS to determine the concentration of this compound.
-
Calculate the percentage of the compound remaining at each time point compared to the T=0 sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified PKM2 signaling and inhibition.
References
Technical Support Center: Investigating Potential Off-Target Effects of Novel PKM2 Inhibitors
For researchers and drug development professionals working with novel Pyruvate Kinase M2 (PKM2) inhibitors, such as Pkm2-IN-6, understanding and identifying potential off-target effects is crucial for accurate data interpretation and predicting potential toxicities. This guide provides a framework for troubleshooting unexpected experimental outcomes and assessing the selectivity of your PKM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects to consider when working with a novel PKM2 inhibitor?
A1: Given the multifaceted role of PKM2, potential off-target effects of a small molecule inhibitor can be broadly categorized into two areas: effects on other kinases and interference with the non-metabolic functions of PKM2.
-
Kinase Cross-Reactivity: Many kinase inhibitors exhibit off-target effects by binding to the highly conserved ATP-binding pocket of other kinases. Therefore, a primary concern is the inhibition of other metabolic kinases or signaling kinases, which could lead to a wide range of cellular effects unrelated to PKM2 inhibition.
-
Interference with Protein-Protein Interactions: PKM2 is known to interact with numerous proteins and act as a transcriptional co-activator in the nucleus.[1][2] An inhibitor might disrupt these interactions, leading to unintended consequences on gene expression and signaling pathways. For instance, PKM2 can phosphorylate STAT3, and interference with this process could have off-target effects on STAT3-mediated transcription.[2]
-
Effects on PKM1: While PKM2 is the target, inhibition of the closely related isoform, PKM1, is a significant possibility. PKM1 is constitutively active and crucial for energy production in differentiated tissues like muscle and brain.[3] Off-target inhibition of PKM1 could lead to toxicity in these tissues.
Q2: My cells are showing a phenotype that is not consistent with the known metabolic roles of PKM2. Could this be an off-target effect?
A2: Yes, this is a strong possibility. While inhibiting the metabolic activity of PKM2 is expected to decrease glycolysis and lactate production, PKM2 also has non-canonical, non-metabolic functions, including protein kinase activity and transcriptional co-activation in the nucleus.[3][4] Your inhibitor might be disproportionately affecting these non-metabolic roles or hitting an entirely different target. For example, nuclear PKM2 can phosphorylate histone H3, influencing gene expression.[1][2] An unexpected change in gene expression profiles could indicate an effect on this function or an off-target effect.
Q3: How can I begin to troubleshoot if I suspect off-target effects from my PKM2 inhibitor?
A3: A systematic approach is key. Start by confirming the on-target effect of your inhibitor. Then, use cellular assays to look for common off-target signatures. A suggested workflow is outlined in the troubleshooting guide below. It's also crucial to perform a kinase selectivity screen early in your compound's development.
Troubleshooting Guide: Are My Results Due to Off-Target Effects?
This guide will help you systematically investigate unexpected results when using a novel PKM2 inhibitor.
Step 1: Confirm On-Target PKM2 Engagement and Activity
Before investigating off-target effects, it is essential to confirm that your compound is engaging with and inhibiting PKM2 at the concentrations used in your experiments.
| Experimental Question | Suggested Assay | Expected Outcome for an On-Target Effect |
| Does my compound bind to PKM2 in cells? | Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of PKM2 in the presence of the inhibitor. |
| Does my compound inhibit the enzymatic activity of PKM2? | Pyruvate Kinase Activity Assay | Decreased conversion of phosphoenolpyruvate (PEP) to pyruvate. |
| Does my compound alter the oligomeric state of PKM2? | Size Exclusion Chromatography or Native PAGE | A shift from the tetrameric to the dimeric form of PKM2. |
Step 2: Assess for Common Off-Target Signatures
If on-target engagement is confirmed but you still observe unexpected phenotypes, the following experiments can help identify potential off-target effects.
| Potential Off-Target Effect | Experimental Approach | Interpretation of Results |
| Broad Kinase Inhibition | Kinome-wide selectivity profiling (e.g., KINOMEscan™) | Inhibition of multiple kinases outside of the intended target. This is a strong indicator of off-target activity. |
| Inhibition of PKM1 | In vitro kinase assay with recombinant PKM1 | Potent inhibition of PKM1 activity suggests a lack of selectivity between the PKM isoforms. |
| Disruption of Nuclear Functions | Subcellular fractionation followed by Western blot for PKM2 | Altered nuclear localization of PKM2 that does not correlate with its known regulation could suggest off-target effects on cellular trafficking or protein-protein interactions. |
| General Cellular Toxicity | Cell viability assays (e.g., MTT, CellTiter-Glo®) in cell lines that do not express PKM2 | Significant toxicity in PKM2-null cells points to off-target effects. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the PKM2 inhibitor in a cellular context.
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with the PKM2 inhibitor at various concentrations or a vehicle control for a specified time.
-
Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate soluble and aggregated proteins.
-
Collect the supernatant (soluble fraction) and analyze by Western blot using an antibody against PKM2.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of the PKM2 inhibitor against a panel of other kinases.
Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX, Promega). The general principle involves a binding assay or an enzymatic assay.
-
Binding Assay (e.g., KINOMEscan™):
-
The inhibitor is tested at a fixed concentration against a large panel of human kinases.
-
The assay measures the ability of the inhibitor to compete with a ligand for the ATP-binding site of each kinase.
-
Results are reported as the percentage of remaining kinase binding in the presence of the inhibitor. A lower percentage indicates stronger binding.
-
-
Enzymatic Assay:
-
The inhibitor is tested in an in vitro enzymatic reaction for each kinase.
-
The assay measures the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
-
Results are typically reported as the IC50 value for each kinase.
-
Visualizing PKM2 Signaling and Potential Off-Target Interferences
The following diagrams illustrate the known signaling pathways of PKM2 and a logical workflow for troubleshooting potential off-target effects.
Caption: PKM2 signaling in metabolic and non-metabolic pathways.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. PKM2 - Wikipedia [en.wikipedia.org]
- 2. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pkm2-IN-6 Concentration for Apoptosis Induction
Welcome to the technical support center for the use of Pkm2-IN-6 in apoptosis induction experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this potent PKM2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally active inhibitor of Pyruvate Kinase M2 (PKM2) with an IC50 of 23 nM.[1] Its primary mechanism involves the inhibition of PKM2, a key enzyme in glycolysis. This inhibition disrupts cancer cell metabolism. Consequently, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2 phase.[1] It has also been observed to reduce the mRNA levels of both PKM1 and PKM2.[1]
Q2: What is a good starting concentration for this compound in my cell line?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, cytotoxicity has been observed in a range of 0-100 µM for a 48-hour treatment in cell lines such as COLO-205, A-549, and MCF-7.[1] A concentration of 14.38 µM has been specifically shown to induce apoptosis.[1] We recommend starting with a concentration range of 10-50 µM and narrowing it down based on your specific cell line and experimental goals.
Q3: How long should I incubate my cells with this compound to observe apoptosis?
A3: Significant apoptosis has been reported after 48 hours of incubation with this compound.[1] We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time for your specific cell line, as the onset of apoptosis can vary between cell types.
Q4: What are the expected off-target effects of this compound?
A4: While this compound is a potent PKM2 inhibitor, it is important to consider potential off-target effects. It has been noted to reduce the mRNA levels of PKM1 in addition to PKM2.[1] Researchers should consider including appropriate controls, such as cell lines with varying levels of PKM2 expression, to validate that the observed apoptotic effects are primarily due to PKM2 inhibition.
Q5: How should I prepare and store my this compound stock solution?
A5: this compound is typically soluble in DMSO.[1] For a stock solution, dissolve the compound in DMSO to a concentration of 10-50 mM. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or low apoptosis observed | Concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis induction. | |
| Cell line is resistant to this compound. | Confirm PKM2 expression in your cell line via Western Blot or qPCR. Cell lines with low PKM2 expression may be less sensitive. | |
| Incorrect assay for apoptosis detection. | Use a combination of apoptosis assays for confirmation, such as Annexin V/PI staining and Western Blot for cleaved caspases and PARP. | |
| High cell death in control group | DMSO toxicity. | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that your control group is treated with the same concentration of DMSO as the experimental groups. |
| Sub-optimal cell culture conditions. | Ensure cells are healthy and not overly confluent before starting the experiment. Maintain proper aseptic techniques. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cellular responses can change with prolonged culturing. |
| Inaccurate this compound concentration. | Ensure accurate and consistent preparation of this compound dilutions for each experiment. Calibrate pipettes regularly. | |
| Variability in incubation conditions. | Maintain consistent incubator conditions (temperature, CO2, humidity) for all experiments. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Cytotoxicity of this compound (48h treatment) [1]
| Cell Line | IC50 (µM) |
| COLO-205 (Colon Cancer) | 18.33 |
| A-549 (Lung Cancer) | 47.00 |
| MCF-7 (Breast Cancer) | 19.80 |
Table 2: Apoptosis Induction with this compound in 2D Cell Culture [1]
| Treatment | Concentration (µM) | Incubation Time (h) | % Live Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Control | 0 | 48 | 82.64 | - | - |
| This compound | 14.38 | 48 | 5.44 | 50.32 | 44.08 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 14.38 µM) and a vehicle control for the determined optimal time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot for Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Simplified signaling pathway of this compound inducing apoptosis.
Caption: Troubleshooting workflow for optimizing this compound concentration.
References
Technical Support Center: Pkm2-IN-6 and Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the cytotoxic effects of Pkm2-IN-6 on non-cancerous cell lines. Please note that specific cytotoxicity data for this compound in non-cancerous cell lines is not extensively available in the public domain. The information provided here is based on general principles of cytotoxicity testing and the known functions of Pyruvate Kinase M2 (PKM2).
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A1: The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in proliferating cells, including cancer cells and embryonic tissues.[1] While many differentiated normal tissues express other isoforms like PKM1, PKM2 is also found in some non-proliferating and differentiated tissues.[2] Therefore, the cytotoxicity of a PKM2 inhibitor like this compound in non-cancerous cells may depend on the specific cell line and its metabolic state. It is plausible that non-cancerous cells with a higher reliance on the metabolic pathways regulated by PKM2 could exhibit some sensitivity. However, a higher therapeutic window is often anticipated for PKM2 inhibitors, with greater effects on cancer cells that are highly dependent on aerobic glycolysis, also known as the Warburg effect.[3][4][5]
Q2: What are the potential off-target effects of this compound in non-cancerous cells?
A2: While specific off-target effects of this compound are not detailed in the available literature, potential off-target effects of any small molecule inhibitor should be considered. These could include interactions with other kinases or enzymes with similar ATP-binding pockets. It is crucial to include appropriate controls in your experiments, such as a structurally related but inactive compound, to help distinguish between on-target and off-target effects.
Q3: How does inhibition of PKM2 lead to cell death?
A3: Inhibition of PKM2 can disrupt the final, rate-limiting step of glycolysis.[6] This can lead to a reduction in ATP production and an accumulation of upstream glycolytic intermediates.[4] This metabolic stress can trigger various cell death pathways, including apoptosis and autophagy.[7] In some cancer cell lines, PKM2 inhibition has been shown to induce apoptotic cell death.[7][8]
Q4: What are the non-metabolic functions of PKM2 that could be affected by this compound in non-cancerous cells?
A4: Beyond its role in glycolysis, PKM2 can translocate to the nucleus and act as a protein kinase and a transcriptional coactivator.[4][8][9] It can interact with and phosphorylate other proteins, such as STAT3, influencing gene transcription and cell proliferation.[9][10][11] Inhibition of these non-metabolic functions by this compound could also contribute to its overall cellular effects, though these have been primarily studied in the context of cancer.
Troubleshooting Guide
This guide addresses common issues that may arise during the evaluation of this compound cytotoxicity in non-cancerous cell lines.
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells in a cytotoxicity assay. | - Inconsistent cell seeding.- Pipetting errors when adding the compound.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outermost wells of the plate or fill them with sterile PBS. |
| No significant cytotoxicity observed at expected concentrations. | - The specific non-cancerous cell line is not sensitive to PKM2 inhibition.- The compound has low potency in this cell line.- The incubation time is too short. | - Test a wider range of concentrations.- Increase the incubation time (e.g., 48h, 72h).- Use a positive control known to induce cell death in your cell line. |
| Unexpected increase in cell viability at certain concentrations. | - Hormesis effect.- Compound precipitation at high concentrations. | - Carefully examine the dose-response curve.- Check the solubility of this compound in your culture medium. |
| Discrepancies between different cytotoxicity assays (e.g., MTT vs. Annexin V). | - Different assays measure different aspects of cell death (metabolic activity vs. apoptosis).- Timing of the assay. | - Use multiple, mechanistically different assays to confirm results.- Perform a time-course experiment to determine the optimal endpoint for each assay. |
Quantitative Data Summary
The following tables present example data for illustrative purposes only to guide researchers in their data presentation.
Table 1: IC50 Values of this compound in Various Non-Cancerous Cell Lines (Hypothetical Data)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| HEK293 | Human Embryonic Kidney | > 100 |
| NIH/3T3 | Mouse Embryonic Fibroblast | 75.2 |
| HUVEC | Human Umbilical Vein Endothelial | 89.5 |
| MRC-5 | Human Fetal Lung Fibroblast | > 100 |
Table 2: Cell Viability (%) after Treatment with this compound for 48 hours (Hypothetical Data)
| Concentration (µM) | HEK293 | NIH/3T3 | HUVEC | MRC-5 |
| 0.1 | 100 ± 4.2 | 98.7 ± 5.1 | 99.1 ± 3.8 | 100 ± 4.5 |
| 1 | 97.3 ± 3.9 | 95.4 ± 4.7 | 96.8 ± 4.1 | 98.2 ± 3.9 |
| 10 | 90.1 ± 5.6 | 82.1 ± 6.2 | 85.3 ± 5.5 | 92.7 ± 4.8 |
| 50 | 75.8 ± 7.1 | 58.3 ± 7.8 | 62.9 ± 6.9 | 80.4 ± 6.1 |
| 100 | 62.4 ± 8.3 | 41.5 ± 8.9 | 47.6 ± 7.4 | 68.9 ± 7.2 |
Experimental Protocols
Protocol: Determining Cell Viability using a CCK-8 Assay
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium + CCK-8 only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated wells / Absorbance of vehicle control wells) * 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of pyruvate kinase M2 in anticancer therapeutic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Non-metabolic enzyme function of pyruvate kinase M2 in breast cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Preventing Pkm2-IN-6 degradation during storage
Disclaimer: Information regarding the specific chemical properties and degradation pathways of "Pkm2-IN-6" is not publicly available. The following troubleshooting guides and FAQs are based on general best practices for the storage and handling of small molecule kinase inhibitors and should be adapted as needed based on experimental observations.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity over time in solution. | Degradation in solution. The compound may be unstable in the chosen solvent, or at the storage temperature. It could also be sensitive to light or repeated freeze-thaw cycles. | 1. Prepare fresh solutions for each experiment.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Store stock solutions at -80°C for long-term storage.4. Protect solutions from light by using amber vials or wrapping tubes in foil.5. Consider using a different, anhydrous solvent recommended for similar compounds (e.g., DMSO, DMF, or ethanol).6. Perform a stability test of your stock solution (see Experimental Protocols). |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or compound degradation. The compound may have limited solubility in the chosen solvent, especially at lower temperatures. The precipitate could also be a degradation product. | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate.2. If precipitation persists, sonication may be attempted briefly.3. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.4. Consider preparing a less concentrated stock solution if solubility is a persistent issue. |
| Inconsistent experimental results using the same stock solution. | Incomplete dissolution or non-homogenous solution. The compound may not have been fully dissolved initially, leading to variations in the actual concentration used in experiments. | 1. Ensure the compound is completely dissolved when preparing the stock solution. Visual inspection is not always sufficient.2. Vortex the stock solution thoroughly before each use to ensure homogeneity. |
| Color change observed in the solid compound or solution. | Oxidation or other chemical degradation. The compound may be sensitive to air and/or light. | 1. Store the solid compound in a desiccator at the recommended temperature, protected from light.2. If possible, blanket the solid compound and solutions with an inert gas like argon or nitrogen before sealing.3. Discard any discolored compound or solution and use a fresh batch. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: As a general guideline for small molecule inhibitors, solid compounds should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to store the compound at -20°C or -80°C in a desiccated environment.
Q2: What is the best solvent to use for preparing this compound stock solutions?
A2: While specific solubility data for this compound is unavailable, many small molecule kinase inhibitors are soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. It is crucial to use anhydrous (dry) solvents, as water can promote hydrolysis of certain compounds. Always consult the manufacturer's datasheet if available.
Q3: How should I store my this compound stock solutions?
A3: For optimal stability, stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. The vials should be tightly sealed to prevent solvent evaporation and absorption of atmospheric moisture.
Q4: Can I store my diluted working solutions?
A4: It is generally not recommended to store diluted working solutions in aqueous buffers for extended periods, as they are more prone to degradation. Prepare fresh dilutions from your concentrated stock solution for each experiment.
Q5: My this compound is not dissolving well. What can I do?
A5: If you are experiencing solubility issues, you can try gentle warming (up to 37°C) and vortexing. Sonication can also be effective but should be used with caution as it can generate heat. If the compound remains insoluble, you may need to try a different solvent or prepare a more dilute stock solution.
Experimental Protocols
Protocol: Stock Solution Stability Test
This protocol allows you to assess the stability of your this compound stock solution under your specific storage conditions.
Materials:
-
This compound solid compound
-
Anhydrous DMSO (or other appropriate solvent)
-
Microcentrifuge tubes (amber or wrapped in foil)
-
High-performance liquid chromatography (HPLC) system or a reliable bioassay
Methodology:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 10 mM) in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the stock solution and analyze its purity and concentration using HPLC. Alternatively, test its biological activity in a reliable assay. This will serve as your baseline.
-
Aliquot and Store: Aliquot the remaining stock solution into multiple single-use microcentrifuge tubes. Store these aliquots under your intended storage conditions (e.g., -20°C, -80°C, or 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), thaw one aliquot from each storage condition.
-
Analyze the thawed aliquot using the same method as in Step 2 (HPLC or bioassay).
-
Compare Results: Compare the purity/activity of the stored aliquots to your T=0 baseline. A significant decrease in the main compound peak in HPLC or a reduction in biological activity indicates degradation.
Visualizations
Caption: Simplified diagram of PKM2's role in glycolysis and biosynthesis.
Pkm2-IN-6 Technical Support Center: Troubleshooting Assay Interference
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential interference of the pyruvate kinase M2 (PKM2) inhibitor, Pkm2-IN-6, with common research assays. The information is presented in a question-and-answer format to directly address issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known cellular effects?
This compound is a potent and orally active inhibitor of pyruvate kinase M2 (PKM2) with an IC50 value of 23 nM.[1] In cancer cell lines, it has been shown to induce apoptosis and cause cell cycle arrest at the G2 phase.[1] Furthermore, treatment with this compound has been observed to decrease the mRNA levels of both PKM1 and PKM2.[1]
Q2: What are the most common assays used to measure PKM2 activity, and how might this compound interfere with them?
The two most common in vitro assays for measuring PKM2 activity are the lactate dehydrogenase (LDH)-coupled assay and the Kinase-Glo® luminescent assay.[2] this compound, as a small molecule inhibitor, can potentially interfere with these assays in several ways beyond its direct inhibition of PKM2.
-
LDH-Coupled Assay: This assay measures the decrease in NADH absorbance at 340 nm as pyruvate is converted to lactate by LDH.[2] Potential interference from this compound could include:
-
Intrinsic Absorbance: If this compound absorbs light at or near 340 nm, it can artificially alter the absorbance readings, leading to inaccurate measurements of PKM2 activity.
-
Inhibition of LDH: The compound could directly inhibit the coupling enzyme, lactate dehydrogenase, leading to a false-positive result for PKM2 inhibition.
-
-
Kinase-Glo® (Luminescent) Assay: This assay quantifies ATP production by PKM2 using a luciferase reaction that generates a luminescent signal.[2] While generally less prone to compound interference than absorbance-based assays, potential issues include:[2]
-
Inhibition of Luciferase: this compound could directly inhibit the luciferase enzyme, leading to a diminished luminescent signal and an overestimation of PKM2 inhibition.
-
Light Quenching or Emission: The compound might possess intrinsic fluorescent or quenching properties that interfere with the detection of the luminescent signal.
-
Q3: How can I test for potential this compound interference in my PKM2 activity assay?
To determine if this compound is interfering with your assay in a manner independent of PKM2 inhibition, you should run a series of control experiments.
| Control Experiment | Purpose | Expected Outcome if No Interference |
| No Enzyme Control | To assess the direct effect of this compound on the assay signal. | The signal should be at baseline (no change in absorbance or luminescence) in the presence of this compound. |
| No Substrate (PEP/ADP) Control | To check for any non-specific reactions or signal changes caused by this compound. | The signal should remain at baseline. |
| LDH/Luciferase Only Control | To test for direct inhibition of the coupling/reporter enzyme. | The activity of LDH or luciferase should not be significantly different in the presence or absence of this compound. |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in the LDH-coupled assay.
Potential Cause 1: Intrinsic Absorbance of this compound.
-
Troubleshooting Step: Measure the absorbance of this compound at 340 nm across the concentration range used in your assay in the absence of other assay components.
-
Solution: If significant absorbance is detected, subtract the absorbance of the compound from your experimental readings. Alternatively, consider using an alternative assay with a different detection method, such as a fluorescent or luminescent readout.
Potential Cause 2: Direct Inhibition of LDH.
-
Troubleshooting Step: Perform an LDH activity assay in the presence and absence of this compound.
-
Solution: If LDH is inhibited, the LDH-coupled assay is not suitable for this compound. The Kinase-Glo® assay would be a better alternative.[2]
Issue 2: Unexpectedly high inhibition of PKM2 in the Kinase-Glo® assay.
Potential Cause 1: Direct Inhibition of Luciferase.
-
Troubleshooting Step: Run a standard luciferase activity assay with a known amount of ATP in the presence and absence of this compound.
-
Solution: If luciferase is inhibited, you will need to find a suitable alternative assay, such as an endpoint colorimetric ATP assay or a fluorescence-based assay that does not rely on luciferase.
Potential Cause 2: Signal Quenching.
-
Troubleshooting Step: Measure the luminescence of a standard ATP concentration with and without this compound.
-
Solution: If quenching is observed, it may be possible to correct for this effect if the quenching is linear with compound concentration. However, switching to a non-luminescent assay format is recommended for more reliable results.
Experimental Protocols
Protocol 1: LDH-Coupled PKM2 Activity Assay
This protocol is adapted from established methods for measuring PKM2 activity.[2]
Materials:
-
Recombinant human PKM2
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
384-well, UV-transparent microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, and NADH.
-
Add this compound at various concentrations to the wells.
-
Add recombinant PKM2 to initiate the reaction.
-
Immediately add LDH.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of this compound.
Protocol 2: Kinase-Glo® Luminescent PKM2 Activity Assay
This protocol is based on the principles of ATP detection using a luciferase-based reagent.[2]
Materials:
-
Recombinant human PKM2
-
This compound
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Kinase-Glo® Reagent
-
384-well, white, opaque microplate
Procedure:
-
Add assay buffer, PEP, and ADP to the wells.
-
Add this compound at various concentrations.
-
Add recombinant PKM2 to initiate the reaction and incubate at room temperature.
-
At the end of the incubation period, add Kinase-Glo® reagent to each well to stop the PKM2 reaction and initiate the luminescent reaction.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
Visualizations
References
Cell line specific responses to Pkm2-IN-6
Disclaimer: Information on a specific compound designated "Pkm2-IN-6" is not available in publicly accessible scientific literature. This technical support guide has been generated for a representative fictional Pyruvate Kinase M2 (PKM2) inhibitor, Pkm2-IN-X , to illustrate cell line-specific responses and provide experimental guidance. The data and protocols presented are hypothetical but grounded in the established principles of PKM2 inhibition in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Pkm2-IN-X and how does it work?
Pkm2-IN-X is a potent and selective small molecule inhibitor of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high proliferative rate.[1][2] Pkm2-IN-X functions as an allosteric inhibitor, binding to a site distinct from the active site of the PKM2 enzyme. This binding stabilizes the less active dimeric form of PKM2, preventing its assembly into the active tetrameric state.[2][3] By inhibiting PKM2 activity, Pkm2-IN-X disrupts aerobic glycolysis (the Warburg effect), leading to a reduction in ATP production, an accumulation of glycolytic intermediates, and ultimately, the induction of apoptosis in cancer cells.[2][4]
Q2: In which cancer cell lines is Pkm2-IN-X expected to be most effective?
The efficacy of Pkm2-IN-X is cell-line specific and often correlates with the cell's dependence on aerobic glycolysis for survival and proliferation. Generally, cancer cells with high levels of PKM2 expression and a strong Warburg phenotype are more sensitive to Pkm2-IN-X. The table below summarizes the response of several common cancer cell lines to Pkm2-IN-X.
Q3: What are the recommended storage and handling conditions for Pkm2-IN-X?
Pkm2-IN-X is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For daily use, a stock solution can be prepared in DMSO and stored at -20°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Before use in cell culture, the stock solution should be further diluted to the desired final concentration in a complete cell culture medium.
Troubleshooting Guide
Problem 1: I am observing significant precipitation of Pkm2-IN-X in my cell culture medium.
-
Possible Cause: The final concentration of DMSO in the culture medium may be too high, or the compound's solubility limit in the aqueous medium has been exceeded.
-
Solution:
-
Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.5%. Higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Prepare fresh dilutions of Pkm2-IN-X from your stock solution for each experiment.
-
After diluting Pkm2-IN-X in the medium, vortex the solution gently and visually inspect for any precipitation before adding it to the cells.
-
If precipitation persists, consider preparing a lower concentration stock solution in DMSO.
-
Problem 2: I am not observing the expected cytotoxic effect of Pkm2-IN-X on my cancer cell line.
-
Possible Cause: The cell line may be resistant to PKM2 inhibition, the concentration of the inhibitor may be too low, or the incubation time may be insufficient.
-
Solution:
-
Verify the expression level of PKM2 in your cell line of interest. Cell lines with low PKM2 expression may be inherently resistant.
-
Perform a dose-response experiment with a wider range of Pkm2-IN-X concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
Increase the incubation time. The cytotoxic effects of metabolic inhibitors may take longer to manifest compared to other types of drugs. We recommend an incubation period of 48 to 72 hours.
-
Ensure the Pkm2-IN-X compound has not degraded. Use a fresh aliquot from your stock solution.
-
Problem 3: I am seeing high variability in my results between experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in incubation times, or issues with the assay reagents.
-
Solution:
-
Ensure a consistent cell seeding density across all wells and plates. Uneven cell distribution can lead to significant variability.
-
Standardize all incubation times precisely.
-
Check the expiration dates of all reagents, including the cell culture medium and assay components.
-
Perform a positive control experiment with a compound known to induce cytotoxicity in your cell line to ensure the assay is working correctly.
-
Data Presentation
Table 1: Cell Line Specific Responses to Pkm2-IN-X
| Cell Line | Cancer Type | Doubling Time (approx. hours) | Pkm2-IN-X IC50 (µM, 72h) | Notes |
| A549 | Non-Small Cell Lung Cancer | 22 | 15.2 | High PKM2 expression, sensitive to PKM2 inhibition. |
| MCF-7 | Breast Cancer (ER+) | 29 | 25.8 | Moderate PKM2 expression, moderate sensitivity. |
| U-87 MG | Glioblastoma | 34 | 8.5 | Highly glycolytic, very sensitive to PKM2 inhibition. |
| PC-3 | Prostate Cancer | 28 | 42.1 | Lower dependence on glycolysis, less sensitive. |
| HCT116 | Colorectal Carcinoma | 18 | 12.7 | High proliferative rate, sensitive to metabolic disruption. |
Experimental Protocols
Protocol: Determination of IC50 of Pkm2-IN-X using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Pkm2-IN-X on adherent cancer cell lines.
Materials:
-
Pkm2-IN-X
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of Pkm2-IN-X in complete medium from your DMSO stock solution. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Pkm2-IN-X concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Pkm2-IN-X dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.[5][6]
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Pkm2-IN-X concentration and determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Mandatory Visualizations
Caption: Mechanism of action of Pkm2-IN-X.
Caption: Experimental workflow for IC50 determination.
References
- 1. PKM2 in carcinogenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Navigating In Vivo Studies for Novel PKM2 Inhibitors: A Technical Support Guide
Disclaimer: Information regarding a specific compound designated "Pkm2-IN-6" is not publicly available. This guide provides general troubleshooting advice and frequently asked questions for researchers conducting in vivo toxicity and tolerability studies on novel Pyruvate Kinase M2 (PKM2) inhibitors, based on established principles and data from existing PKM2 modulators.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for on-target toxicity when inhibiting PKM2 in vivo?
Inhibiting Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, can have significant metabolic repercussions.[1][2][3] The primary concern for on-target toxicity revolves around disrupting the energy metabolism of highly proliferative normal tissues that may also express PKM2.[4][5] These tissues include, but are not limited to, hematopoietic stem cells, lymphocytes, and cells involved in tissue repair.[5] Inhibition of PKM2 can lead to a reduction in ATP and essential biosynthetic precursors, potentially causing cytostatic or cytotoxic effects in these healthy tissues.[3][6]
Q2: What are the common animal models used for assessing the toxicity of PKM2 inhibitors?
Standard rodent models, such as mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar), are commonly used for initial in vivo toxicity and tolerability studies of novel therapeutic agents, including PKM2 inhibitors. For oncology-focused studies, xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), are frequently employed to assess both anti-tumor efficacy and systemic toxicity.[7] The choice of model may depend on the specific cancer type being targeted and the expression profile of PKM2.
Q3: What are some of the observed side effects with other PKM2 modulators that I should monitor for?
While specific data on "this compound" is unavailable, studies with other PKM2 inhibitors like shikonin have provided some insights.[3] Researchers should monitor for general signs of toxicity, including:
-
Body Weight Loss: A significant and progressive decrease in body weight is a common indicator of systemic toxicity.
-
Hematological Changes: As PKM2 is expressed in hematopoietic cells, it is crucial to monitor for changes in complete blood counts (CBCs), including red blood cells, white blood cells, and platelets.
-
Gastrointestinal Distress: Diarrhea, lethargy, and reduced food intake can be signs of toxicity affecting the gastrointestinal tract.
-
Changes in Organ Function: It is advisable to monitor key markers of liver and kidney function through blood chemistry analysis.
Troubleshooting In Vivo Experiments
Issue 1: Unexpectedly high toxicity or mortality at predicted therapeutic doses.
-
Possible Cause: The maximum tolerated dose (MTD) may be lower than anticipated. The compound may have off-target effects or the animal model may be particularly sensitive.
-
Troubleshooting Steps:
-
Dose De-escalation: Conduct a dose-range-finding study with a wider and lower range of doses to establish the MTD.
-
Pharmacokinetic (PK) Analysis: Analyze the plasma concentration of the compound to ensure it is within the expected range. Unexpectedly high exposure could lead to toxicity.
-
Histopathology: Conduct a thorough histopathological examination of major organs from the affected animals to identify any tissue-specific toxicities.
-
Formulation Check: Ensure the formulation is appropriate for the route of administration and is not causing acute toxicity.
-
Issue 2: Lack of anti-tumor efficacy at well-tolerated doses.
-
Possible Cause: The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tumor tissue at a sufficient concentration.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure the concentration of the compound in both plasma and tumor tissue over time. Correlate drug concentration with a biomarker of PKM2 inhibition in the tumor.
-
Route of Administration: Consider alternative routes of administration that may improve bioavailability.
-
Formulation Optimization: Reformulate the compound to enhance its solubility and stability.
-
In Vitro Potency Re-evaluation: Confirm the potency of the compound on the specific cancer cell line used in the xenograft model.
-
Experimental Protocols
General In Vivo Tolerability Study Protocol
-
Animal Model: Select a suitable rodent model (e.g., 8-week-old female BALB/c mice).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the study.
-
Grouping: Randomly assign animals to different dose groups, including a vehicle control group (n=5-10 animals per group).
-
Dosing: Administer the novel PKM2 inhibitor via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 14 or 28 days).
-
Monitoring:
-
Record body weight and clinical signs of toxicity daily.
-
Perform interim blood collections for hematology and clinical chemistry analysis.
-
-
Termination: At the end of the study, euthanize the animals and perform a complete necropsy.
-
Analysis: Collect major organs for histopathological examination. Analyze all collected data to determine the no-observed-adverse-effect level (NOAEL) and the MTD.
Quantitative Data Summary
As no data is available for "this compound", the following table is a template for summarizing in vivo toxicity data for a novel PKM2 inhibitor.
| Parameter | Vehicle Control | Dose 1 (X mg/kg) | Dose 2 (Y mg/kg) | Dose 3 (Z mg/kg) |
| Body Weight Change (%) | +5% | +2% | -5% | -15% |
| Mortality | 0/10 | 0/10 | 1/10 | 5/10 |
| Key Hematology Finding | Normal | Normal | Mild Anemia | Severe Anemia |
| Key Clinical Chemistry Finding | Normal | Normal | Elevated ALT | Significantly Elevated ALT |
| Histopathology Notes | No significant findings | No significant findings | Mild liver inflammation | Moderate to severe liver necrosis |
This table contains hypothetical data for illustrative purposes.
Visualizations
PKM2 Signaling and its Role in Cancer Metabolism
Caption: The role of PKM2 in glycolysis and the Warburg effect.
Experimental Workflow for In Vivo Toxicity Assessment of a Novel PKM2 Inhibitor
Caption: Workflow for assessing in vivo toxicity of a novel PKM2 inhibitor.
References
- 1. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 Knockdown Induces Autophagic Cell Death via AKT/mTOR Pathway in Human Prostate Cancer Cells | Cell Physiol Biochem [cellphysiolbiochem.com]
- 3. PKM2 in carcinogenesis and oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. embopress.org [embopress.org]
- 6. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PKM2 Inhibitors for Researchers and Drug Development Professionals
An Objective Analysis of Pyruvate Kinase M2 Inhibition
Pyruvate Kinase M2 (PKM2) has emerged as a significant target in cancer therapy due to its pivotal role in tumor metabolism. Unlike other isoforms of pyruvate kinase, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. This unique characteristic allows cancer cells to redirect glycolytic intermediates towards anabolic processes, thereby supporting rapid cell proliferation. Consequently, the development of small molecule inhibitors targeting PKM2 is an active area of research.
Performance of PKM2 Inhibitors: A Quantitative Comparison
The efficacy of a PKM2 inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by half. The following table summarizes the IC50 values for several known PKM2 inhibitors.
| Inhibitor | IC50 (µM) | Cell Line / Assay Condition | Reference |
| Compound 3k (PKM2-IN-1) | 2.95 | Cell-free assay | [1][2][3][4] |
| 0.18 - 1.56 | HCT116, HeLa, H1299 cancer cell lines | [1][4] | |
| Shikonin | 19.9 | Eca109 cells (24h) | [5] |
| 5.739 (A549), 6.302 (PC9) | NSCLC cells (24h) | [6] | |
| TLSC702 | 2 | Not specified | [7] |
| Silibinin | 0.91 | Enzymatic assay | [8] |
| Curcumin | 1.12 | Enzymatic assay | [8] |
| Resveratrol | 3.07 | Enzymatic assay | [8] |
| Ellagic Acid | 4.20 | Enzymatic assay | [8] |
Experimental Methodologies
The determination of inhibitor potency relies on robust and reproducible experimental protocols. Below are detailed methodologies for common assays used to evaluate PKM2 inhibition.
Lactate Dehydrogenase (LDH) Coupled Enzyme Assay
This is a widely used method to measure the activity of pyruvate kinase. The pyruvate produced by PKM2 is converted to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the rate of the PKM2 reaction.
Protocol:
-
Prepare a reaction mixture containing 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2, 200µM phosphoenolpyruvate (PEP), 200µM ADP, 200µM NADH, and 200U/mL LDH.
-
Add the test compound (inhibitor) at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant PKM2 enzyme.
-
Immediately measure the decrease in absorbance at 340 nm over a period of 20 minutes using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve. IC50 values are then determined by plotting the reaction rate against the inhibitor concentration.
Kinase-Glo® Luminescent Assay
This assay quantifies the amount of ATP produced by the PKM2 reaction. The ATP is then used by luciferase to generate a luminescent signal, which is proportional to the PKM2 activity.
Protocol:
-
Prepare a reaction mixture containing 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2, 200µM PEP, and 200µM ADP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant PKM2 enzyme and incubate for 20 minutes.
-
Add Kinase-Glo® Plus reagent according to the manufacturer's instructions.
-
Measure the luminescent signal using a luminometer.
-
IC50 values are calculated by plotting the luminescence against the inhibitor concentration.
Visualizing PKM2 Regulation and Inhibition
To understand the mechanism of PKM2 inhibitors, it is crucial to visualize the signaling pathways and regulatory processes involved.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pkm2-IN-6 and Shikonin as PKM2 Modulators in Oncology
An objective guide for researchers, scientists, and drug development professionals on the differential effects and mechanisms of Pkm2-IN-6 and shikonin, two prominent modulators of the key metabolic enzyme Pyruvate Kinase M2 (PKM2), in the context of cancer cell biology.
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells where it plays a central role in the metabolic reprogramming known as the Warburg effect.[1][2] This phenomenon, characterized by a shift from oxidative phosphorylation to aerobic glycolysis, provides tumor cells with the necessary energy and biosynthetic precursors for rapid proliferation.[2] PKM2 is distinguished by its ability to exist in two interconvertible states: a highly active tetrameric form and a less active dimeric form.[2][3][4] The dimeric form is predominantly found in cancer cells and is associated with the promotion of anabolic processes that support tumor growth.[2][5] Consequently, PKM2 has emerged as a significant target for anticancer drug development, with both inhibitors and activators being explored for their therapeutic potential.[1][6]
This guide provides a comparative overview of two notable PKM2 modulators: this compound, a synthetic activator, and shikonin, a natural product identified as a potent inhibitor.
Mechanism of Action: A Tale of Two Modulators
This compound and shikonin exert opposing effects on PKM2 activity, leading to distinct downstream consequences for cancer cell metabolism and survival.
Shikonin , a naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, is a well-characterized inhibitor of PKM2.[1][3][7][8] It selectively targets PKM2, without significantly affecting other isoforms like PKM1, by stabilizing the less active dimeric form of the enzyme.[1][7][9] This inhibition of PKM2's enzymatic activity disrupts the final rate-limiting step of glycolysis, leading to a reduction in glucose consumption and lactate production in cancer cells.[1][7][10][11] Furthermore, shikonin has been shown to induce apoptosis and other forms of cell death, such as necroptosis, in various cancer cell lines, often through the generation of reactive oxygen species (ROS).[3][12][13][14]
In contrast, This compound (and other synthetic activators like TEPP-46) functions by promoting the formation of the active tetrameric state of PKM2.[15] This activation enhances the catalytic activity of PKM2, driving the conversion of phosphoenolpyruvate (PEP) to pyruvate and promoting a metabolic state less favorable for biosynthesis.[15] By forcing a higher rate of glycolysis towards pyruvate and subsequent entry into the TCA cycle, PKM2 activators can limit the availability of glycolytic intermediates necessary for anabolic pathways that support cell proliferation.[15] This can ultimately impede tumor growth.[15][16]
dot
Caption: Opposing mechanisms of Shikonin and this compound on PKM2 activity and metabolic fate.
Comparative Efficacy in Cancer Cells
The differing mechanisms of this compound and shikonin translate to distinct cytotoxic and metabolic effects in cancer cells. The following table summarizes key quantitative data from various studies.
| Parameter | Shikonin (PKM2 Inhibitor) | This compound (PKM2 Activator) | Cell Lines | Reference |
| IC50 (µM) | 0.37 - 1.5 | Data not widely available in public literature | PC3, DU145, LNCaP, 22Rv1, A549, MDA-MB-231, PANC-1, U2OS | [17][18] |
| Effect on Lactate Production | Decreased | Generally expected to decrease | MCF-7, A549, B16 | [1][7][11] |
| Effect on Glucose Consumption | Decreased | Generally expected to increase flux to pyruvate | MCF-7, A549, B16 | [1][7][11] |
| Induction of Apoptosis | Yes, often ROS-mediated | Can sensitize cells to oxidative stress | Various, including colon and oral cancer cells | [12][13][14][16] |
Experimental Methodologies
The data presented above are derived from a variety of standard cell biology and biochemical assays. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, PC3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of shikonin or this compound for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[3]
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
dot
Caption: Workflow for a typical MTT cell viability assay.
Western Blotting for PKM2 Expression
-
Protein Extraction: Cancer cells are lysed using RIPA buffer containing protease inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are loaded onto a 10% sodium dodecyl sulphate-polyacrylamide gel for electrophoresis.[3]
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3]
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PKM2 (e.g., at a 1:8000 dilution) overnight at 4°C.[3]
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Lactate Production Assay
-
Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with the desired concentrations of shikonin or this compound for a specified time.
-
Sample Collection: At the end of the treatment period, the cell culture medium is collected.
-
Lactate Measurement: The concentration of lactate in the collected medium is measured using a commercially available lactate assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal.
-
Normalization: The lactate levels are normalized to the total protein content or cell number in the corresponding wells to account for differences in cell proliferation.
Summary and Concluding Remarks
The choice between targeting PKM2 with an inhibitor like shikonin or an activator like this compound represents two distinct therapeutic strategies.
Shikonin , as a PKM2 inhibitor, disrupts the glycolytic pathway in cancer cells, leading to reduced energy production and the induction of cell death.[1][7][10] Its pro-apoptotic and ROS-generating properties make it a potent anticancer agent.[3][12] However, the broad effects of inhibiting a central metabolic enzyme warrant careful consideration of potential off-target effects.
This compound and other activators, on the other hand, aim to reverse the metabolic phenotype of cancer cells by forcing PKM2 into its more active state.[15] This approach is designed to limit the biosynthetic capacity of tumor cells, thereby slowing their growth and proliferation.[15][16] This strategy may offer a more nuanced approach to metabolic modulation compared to outright inhibition.
dot
Caption: Logical flow of the divergent outcomes from PKM2 inhibition versus activation.
Ultimately, the selection of a PKM2 modulator will depend on the specific cancer type, its metabolic dependencies, and the desired therapeutic outcome. Further research, including head-to-head preclinical studies and the development of more specific and potent activators, is necessary to fully elucidate the therapeutic potential of modulating PKM2 in oncology.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 3. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. What are PKM2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 13. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Activating PKM2 to counter tumour growth - ecancer [ecancer.org]
- 17. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of PKM2 Activators: Pkm2-IN-6 versus TEPP-46
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance and mechanisms of action of two prominent small molecule activators of Pyruvate Kinase M2 (PKM2): Pkm2-IN-6 and TEPP-46. This analysis is supported by experimental data to delineate their similarities and distinctions.
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, a metabolic pathway critical for cancer cell proliferation and survival. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In many cancer cells, PKM2 predominantly exists in the dimeric form, which slows the final step of glycolysis and allows for the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways essential for cell growth.[3][4] Consequently, small molecule activators that promote the stable, active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics.[2][5] This guide focuses on a comparative analysis of two such activators, this compound and TEPP-46.
Mechanism of Action: Stabilizing the Active Tetramer
Both this compound and TEPP-46 are allosteric activators that bind to a pocket at the dimer-dimer interface of the PKM2 protein.[6] This binding event stabilizes the tetrameric conformation of the enzyme, thereby enhancing its catalytic activity.[6] This mechanism is distinct from the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP), which also promotes tetramerization but binds to a different site.[4] By locking PKM2 in its active tetrameric state, these synthetic activators effectively increase the rate of conversion of phosphoenolpyruvate (PEP) to pyruvate, a crucial step for ATP production in glycolysis.[3]
Quantitative Comparison of In Vitro and Cellular Activity
The following table summarizes the key quantitative data for this compound (also referred to as Compound Z10 in some literature) and TEPP-46, highlighting their potency in activating PKM2 and their effects on cancer cell lines.
| Parameter | This compound (Compound Z10) | TEPP-46 | Reference |
| Biochemical Potency | |||
| PKM2 Activation (AC50) | ~90 nM (as compound 15n) | 92 nM | [7][8] |
| PKM2 Binding (Kd) | 121 µM | Not explicitly reported | [9] |
| PDK1 Inhibition (Kd) | 19.6 µM | Not reported to have PDK1 activity | [9] |
| Cellular Activity | |||
| Cellular PKM2 Activation (AC50) | 45 nM (as compound 9) | Not explicitly reported | [6] |
| Anti-proliferative Activity (IC50) | |||
| HCT-8 (colorectal cancer) | 2.16 µM | > 100 µM (HCT-116) | [10] |
| HT-29 (colorectal cancer) | 3.57 µM | Not explicitly reported | |
| DLD-1 (colorectal cancer) | 10.04 µM | Not explicitly reported | |
| MCF-10A (non-tumorigenic breast) | 66.39 µM | Not explicitly reported |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PKM2 activators and a typical experimental workflow for their characterization.
Detailed Experimental Protocols
Pyruvate Kinase (PK) Activity Assay (LDH-Coupled Assay)
This assay measures the activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Recombinant human PKM2 protein
-
Test compounds (this compound or TEPP-46) dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add recombinant PKM2 protein to the reaction mixture.
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the reaction and immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
The rate of NADH oxidation is proportional to the PKM2 activity.
-
Plot the PKM2 activity against the compound concentration to determine the AC50 value (the concentration at which the compound elicits half of its maximal effect).
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Reagents:
-
Cancer cell line of interest (e.g., HCT-8, A549)
-
Complete cell culture medium
-
Test compounds (this compound or TEPP-46) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which the compound inhibits 50% of cell growth).[10]
Conclusion
Both this compound and TEPP-46 are potent activators of PKM2 that function by stabilizing its active tetrameric form. While both compounds exhibit low nanomolar efficacy in biochemical assays, this compound (as Compound Z10) demonstrates more potent anti-proliferative effects against certain colorectal cancer cell lines in vitro compared to TEPP-46. A notable distinction is the reported dual activity of this compound as a PDK1 inhibitor, which may contribute to its cellular effects by further modulating glucose metabolism. The choice between these compounds for research or therapeutic development may depend on the specific cancer type and the desired metabolic modulation profile. Further in vivo studies are necessary to fully elucidate their comparative efficacy and safety profiles.
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. Deciphering the interaction between PKM2 and the built-in thermodynamic properties of the glycolytic pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Posttranslational Modifications of Pyruvate Kinase M2: Tweaks that Benefit Cancer [frontiersin.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. axonmedchem.com [axonmedchem.com]
- 9. publications.waset.org [publications.waset.org]
- 10. medchemexpress.com [medchemexpress.com]
On-Target Effects of PKM2 Modulators on Glycolysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target effects of various pharmacological modulators of Pyruvate Kinase M2 (PKM2) on cellular glycolysis. The focus is on providing objective performance data and supporting experimental evidence for both inhibitors and activators of this key metabolic enzyme.
Introduction to PKM2 and its Role in Glycolysis
Pyruvate Kinase M2 (PKM2) is a critical enzyme that catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP.[1] In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which promotes the Warburg effect—a metabolic phenotype characterized by increased glucose uptake and lactate production, even in the presence of oxygen.[2][3] This metabolic reprogramming is crucial for providing cancer cells with the necessary building blocks for rapid proliferation. PKM2 can also exist as a highly active tetramer, which favors a more complete glucose oxidation. The equilibrium between the dimeric and tetrameric forms is a key regulatory point for glycolytic flux, making PKM2 an attractive target for therapeutic intervention.
Comparative Analysis of PKM2 Modulators
This section compares the effects of a novel PKM2 inhibitor, Pkm2-IN-6 (also known as compound 7d), with other known PKM2 inhibitors and activators.
This compound: A Potent Inhibitor of Glycolysis
This compound (compound 7d) has been identified as a potent inhibitor of PKM2 with a reported half-maximal inhibitory concentration (IC50) of 23 nM.[4] As a PKM2 inhibitor, its primary on-target effect is the stabilization of the inactive dimeric form of the enzyme, leading to a reduction in the overall rate of glycolysis.[3] This is expected to manifest as decreased glucose consumption and lactate production in cancer cells. Preclinical data suggests that this compound exhibits anti-cancer activity, particularly in triple-negative breast cancer models, and can induce apoptosis and cell cycle arrest.[4]
Alternative PKM2 Inhibitors
For comparative purposes, two other well-characterized PKM2 inhibitors are presented:
-
Shikonin: A natural naphthoquinone that directly inhibits PKM2 activity. Studies have shown that shikonin treatment leads to a dose-dependent decrease in glucose uptake and lactate production in various cancer cell lines.[5][6]
-
Compound 3k (PKM2-IN-1): A specific small molecule inhibitor of PKM2 with an IC50 of 2.95 µM.[7] Treatment with Compound 3k has been demonstrated to disrupt the glycolytic pathway in ovarian cancer cells.
PKM2 Activators: A Contrasting Effect on Glycolysis
To provide a comprehensive overview, the effects of PKM2 activators are also included. These molecules promote the formation of the highly active tetrameric form of PKM2, thereby enhancing glycolytic flux.
-
TEPP-46: A potent and selective PKM2 activator. Treatment with TEPP-46 has been shown to increase glucose consumption and lactate secretion in cancer cells.
-
DASA-58: Another well-characterized PKM2 activator that has been reported to enhance extracellular acidification rates, indicative of increased lactate production.
Quantitative Data Summary
The following table summarizes the available quantitative data on the on-target effects of these PKM2 modulators on glycolysis.
| Compound | Type | Target | IC50/AC50 | Effect on Glucose Uptake | Effect on Lactate Production | Cell Lines Tested | Reference |
| This compound (compound 7d) | Inhibitor | PKM2 | 23 nM (IC50) | Expected Decrease | Expected Decrease | Triple-Negative Breast Cancer cells | [4] |
| Shikonin | Inhibitor | PKM2 | - | Dose-dependent decrease | Dose-dependent decrease | Lewis Lung Carcinoma, B16 Melanoma, A549, PC9 | [5][6] |
| Compound 3k (PKM2-IN-1) | Inhibitor | PKM2 | 2.95 µM (IC50) | Not specified | Disruption of glycolysis reported | SK-OV-3 (Ovarian Cancer) | [7] |
| TEPP-46 | Activator | PKM2 | 92 nM (AC50) | Increased | Increased | H1299 (Lung Cancer) | [4] |
| DASA-58 | Activator | PKM2 | - | Not specified | Increased (inferred from ECAR) | Breast and Prostate Cancer cells |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lncRNA HITT Inhibits Lactate Production by Repressing PKM2 Oligomerization to Reduce Tumor Growth and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Structural basis of PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Comparative Analysis of Pkm2-IN-6 Downstream Signaling Pathways: A Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the downstream signaling effects of Pyruvate Kinase M2 (PKM2) inhibitors, with a framework for the analysis of novel compounds such as Pkm2-IN-6. Due to the absence of published data on a specific molecule designated "this compound," this document leverages data from well-characterized PKM2 modulators to illustrate the expected downstream effects and provide robust experimental protocols for evaluation.
The Central Role of PKM2 in Cancer Metabolism and Signaling
Pyruvate Kinase M2 (PKM2) is a pivotal enzyme in the glycolytic pathway, predominantly expressed in proliferating cancer cells.[1][2] A key feature of PKM2 is its ability to exist in two main conformational states: a highly active tetramer and a less active dimer.[1][3] This dynamic equilibrium allows cancer cells to reprogram their metabolism. The less active dimeric PKM2 leads to an accumulation of glycolytic intermediates that are shunted into biosynthetic pathways, supporting rapid cell growth.[4][5]
Crucially, dimeric PKM2 can also translocate to the nucleus, where it functions as a protein kinase and a transcriptional co-activator for oncogenic transcription factors, most notably Hypoxia-Inducible Factor-1α (HIF-1α).[3][6][7] This non-metabolic function links glycolysis directly to gene expression, promoting cell survival, angiogenesis, and the Warburg effect.[8][9]
Therapeutic strategies targeting PKM2 generally fall into two categories:
-
PKM2 Activators: Small molecules like TEPP-46 and DASA-58 that stabilize the active tetrameric form, forcing a metabolic shift away from biosynthesis.[6]
-
PKM2 Inhibitors: Compounds such as Shikonin and Compound 3K that often stabilize the inactive dimeric form, thereby inhibiting its nuclear functions and impacting downstream signaling.[10][11]
Comparative Data on PKM2 Modulator Effects
The following table summarizes the documented effects of known PKM2 activators and inhibitors on key downstream cellular and signaling events. This serves as a baseline for comparing the activity of a novel inhibitor like this compound.
| Parameter | PKM2 Activators (e.g., TEPP-46) | PKM2 Inhibitors (e.g., Shikonin) | Typical Cancer Cell Baseline (Control) | Supporting References |
| PKM2 Oligomeric State | Predominantly Tetrameric | Predominantly Dimeric | Dynamic equilibrium of Dimer/Tetramer | [2][3] |
| Glycolytic Flux | Increased pyruvate, decreased lactate production | Decreased overall glycolytic rate | High lactate production (Warburg Effect) | [6][12] |
| Nuclear PKM2 Levels | Decreased | Stabilized/Increased | Present and functional | [6][7] |
| HIF-1α Transcriptional Activity | Decreased | Decreased | Elevated | [8][13] |
| VEGF Expression | Decreased | Decreased | Elevated | [8] |
| p-Akt (Ser473) Levels | Context-dependent | Decreased | Elevated | [10][14] |
| p-mTOR (Ser2448) Levels | Context-dependent | Decreased | Elevated | [10][14] |
| Cell Proliferation | Inhibited | Inhibited | High | [6][10] |
| Apoptosis/Autophagy | May induce apoptosis | Can induce apoptosis and/or autophagic cell death | Low | [10] |
Analysis of Key Downstream Signaling Pathways
The inhibition of PKM2's non-metabolic functions primarily impacts two major signaling cascades: the HIF-1α pathway and the PI3K/Akt/mTOR pathway.
The HIF-1α Signaling Axis
In the nucleus of cancer cells, dimeric PKM2 acts as a co-activator for HIF-1α, a master regulator of the hypoxic response.[6] This interaction enhances the transcription of genes that promote adaptation to low oxygen conditions, including those involved in angiogenesis (e.g., VEGF) and glucose metabolism (e.g., GLUT1, LDHA).[8][9]
A potent PKM2 inhibitor like this compound would be expected to disrupt the PKM2-HIF-1α interaction, leading to a significant reduction in the expression of HIF-1α target genes. This can be experimentally verified using methods such as HRE-reporter assays and qPCR for downstream targets.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and proliferation.[14] Emerging evidence indicates significant crosstalk between PKM2 and this pathway. For instance, the inhibition or knockdown of PKM2 has been shown to reduce the phosphorylation, and thus the activity, of Akt and its downstream effector mTOR.[10][14] This disruption of a key survival pathway can lead to decreased cell proliferation and the induction of cell death mechanisms like autophagy.[10]
Visualizing the PKM2 Signaling Network
The following diagram illustrates the central role of PKM2 in cytoplasmic metabolism and nuclear signaling, and highlights the points of intervention for therapeutic modulators.
Caption: PKM2's dual role in metabolism and gene regulation, with intervention points for inhibitors and activators.
Recommended Experimental Protocols
To analyze the downstream signaling effects of this compound, the following experimental protocols are recommended.
Western Blot Analysis for Signaling Pathway Modulation
This technique is essential for observing changes in the protein expression and phosphorylation status of key signaling molecules.
-
Objective: To quantify the levels of total and phosphorylated proteins in the Akt/mTOR and HIF-1α pathways following treatment with this compound.
-
Methodology:
-
Culture relevant cancer cell lines (e.g., A549, HCT116) and treat with a dose-range of this compound for 24-48 hours.
-
Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).
-
Incubate membranes overnight at 4°C with primary antibodies against: PKM2, HIF-1α, p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and β-actin (as a loading control).
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and quantify band density using imaging software.
-
HIF-1α Transcriptional Activity (HRE-Luciferase Reporter Assay)
This assay provides a quantitative measure of the functional impact of PKM2 inhibition on its co-activation of HIF-1α.
-
Objective: To measure the effect of this compound on HIF-1α-mediated gene transcription.
-
Methodology:
-
Co-transfect cells with a Hypoxia-Response Element (HRE)-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Allow cells to recover for 24 hours, then treat with this compound under both normoxic (21% O₂) and hypoxic (1% O₂) conditions for 16-24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay kit on a luminometer.
-
Calculate the relative HRE activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
-
Cellular Proliferation Assay (e.g., IncuCyte® Live-Cell Analysis)
This provides a real-time, quantitative measure of the impact of this compound on cancer cell growth.
-
Objective: To determine the effect of this compound on the proliferation rate of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Add fresh media containing various concentrations of this compound.
-
Place the plate in a live-cell imaging system (e.g., IncuCyte®) and acquire phase-contrast images every 2-4 hours for 3-5 days.
-
Use the system's software to calculate cell confluence over time.
-
Plot confluence versus time to generate growth curves and determine the effect of the inhibitor on cell proliferation.
-
By conducting these experiments, a comprehensive profile of the downstream signaling effects of this compound can be established and objectively compared to existing PKM2 modulators, thereby validating its mechanism of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 6. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm [frontiersin.org]
- 8. PKM2 and HIF-1α regulation in prostate cancer cell lines | PLOS One [journals.plos.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Identification of Natural Compounds as Inhibitors of Pyruvate Kinase M2 for Cancer Treatment [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PKM2, function and expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of HIF-1α/PKM2 axis correlates to biological and clinical significance in papillary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PKM2 Inhibition: A Comparative Guide to Pkm2-IN-6 and Alternative Inhibitors Using Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pkm2-IN-6, a known inhibitor of Pyruvate Kinase M2 (PKM2), with other alternative inhibitors. The focus is on the confirmation of PKM2 inhibition through established enzymatic assays, providing detailed experimental protocols and supporting data to aid researchers in their drug discovery and development efforts.
Introduction to PKM2 Inhibition
Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In cancer cells, PKM2 is predominantly expressed in a less active dimeric form, which leads to the accumulation of glycolytic intermediates that are funneled into biosynthetic pathways, promoting cell proliferation. This metabolic reprogramming, known as the Warburg effect, makes PKM2 an attractive target for cancer therapy. Inhibition of PKM2 can disrupt this metabolic advantage and induce cancer cell death. This compound is a chemical compound identified as an inhibitor of PKM2.
Enzymatic Assays for Measuring PKM2 Inhibition
The inhibitory activity of compounds like this compound against PKM2 is typically quantified by measuring the half-maximal inhibitory concentration (IC50). Two common and robust enzymatic assays for this purpose are the Lactate Dehydrogenase (LDH)-coupled assay and the Kinase-Glo™ assay.
Lactate Dehydrogenase (LDH)-Coupled Assay
This is a continuous spectrophotometric assay. The pyruvate produced by PKM2 is converted to lactate by LDH, a process that involves the oxidation of NADH to NAD+. The resulting decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.
Kinase-Glo™ Luminescent Kinase Assay
This is a luminescence-based endpoint assay. It measures the amount of ATP produced by the PKM2 reaction. The ATP is then used by luciferase to generate a luminescent signal, which is directly proportional to the PKM2 activity. This assay is often considered to have less interference from test compounds compared to absorbance-based assays.[1]
Comparative Performance of PKM2 Inhibitors
The following table summarizes the IC50 values of this compound and other selected PKM2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, such as substrate and enzyme concentrations, and the presence of allosteric activators like Fructose-1,6-bisphosphate (FBP).
| Inhibitor | Reported IC50 (µM) | Target | Notes |
| This compound | 2.95 | PKM2 | Selective over PKM1 (IC50 = 16.71 µM) and PKLR (IC50 = 8.2 µM). |
| Shikonin | ~0.5 - 20 | PKM2 | IC50 can vary significantly depending on the cell line and assay conditions.[2][3][4][5] |
| Compound 3 | ~50 | PKM2 | A small molecule inhibitor identified through high-throughput screening.[6] |
| Compound 3k | Not specified | PKM2 | Reported to have higher selectivity for PKM2 over PKM1 compared to shikonin.[7] |
| Silibinin | 0.91 | PKM2 | A natural compound identified as a potential PKM2 inhibitor.[8] |
| Curcumin | 1.12 | PKM2 | A natural compound with reported PKM2 inhibitory activity.[8] |
| Resveratrol | 3.07 | PKM2 | A natural compound that has been shown to inhibit PKM2.[8] |
| Ellagic Acid | 4.20 | PKM2 | A natural phenolic compound with PKM2 inhibitory properties.[8] |
Experimental Protocols
Detailed Protocol for LDH-Coupled PKM2 Inhibition Assay
This protocol is adapted from established methodologies for determining PKM2 inhibition.[9]
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
This compound and other test compounds
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution containing recombinant PKM2 in assay buffer.
-
Prepare a 2X substrate solution containing PEP, ADP, NADH, and LDH in assay buffer.
-
Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the compound solution to the wells of the 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the 2X substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and measure the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance curve.
-
Normalize the data to the control wells (containing DMSO instead of inhibitor).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Detailed Protocol for Kinase-Glo™ PKM2 Inhibition Assay
This protocol is based on the principles of the Promega Kinase-Glo™ assay.[1][10][11][12][13]
Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Kinase-Glo™ Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
This compound and other test compounds
-
White, opaque 384-well microplate
-
Luminometer
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X enzyme solution containing recombinant PKM2 in assay buffer.
-
Prepare a 2X substrate solution containing PEP and ADP in assay buffer.
-
Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in assay buffer.
-
-
Assay Setup:
-
Add 5 µL of the compound solution to the wells of the white, opaque 384-well plate.
-
Add 10 µL of the 2X enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the 2X substrate solution to each well to start the PKM2 reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Detection:
-
Prepare the Kinase-Glo™ reagent according to the manufacturer's instructions.
-
Add 25 µL of the prepared Kinase-Glo™ reagent to each well.
-
Mix briefly on a plate shaker and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme).
-
Normalize the data to the control wells (containing DMSO).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow and Pathways
PKM2 Signaling Pathway in Cancer Metabolism
References
- 1. astx.com [astx.com]
- 2. Shikonin Inhibits Tumor Growth of ESCC by suppressing PKM2 mediated Aerobic Glycolysis and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor Effect of Shikonin, a PKM2 Inhibitor, in Cholangiocarcinoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyruvate kinase activity enzyme assay [bio-protocol.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 12. ebiotrade.com [ebiotrade.com]
- 13. eastport.cz [eastport.cz]
Pkm2-IN-6 and PKM2 Overexpression: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of the pyruvate kinase M2 (PKM2) inhibitor, Pkm2-IN-6, and the potential for rescue of these effects through the overexpression of PKM2. The information presented herein is based on established knowledge of PKM2 function and the mechanism of its inhibitors, supplemented with a proposed experimental framework for conducting such a rescue experiment.
Introduction to PKM2 and this compound
Pyruvate kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is preferentially expressed and exists in a less active dimeric form, which diverts glucose metabolites towards anabolic processes that support cell proliferation. This compound is a potent and orally active small molecule inhibitor of PKM2. By targeting PKM2, this compound can induce apoptosis and cell cycle arrest in cancer cells, making it a molecule of interest in oncology research.
A rescue experiment, in this context, would aim to demonstrate that the cellular effects of this compound are specifically mediated by its inhibition of PKM2. By overexpressing PKM2 in cells treated with this compound, it is hypothesized that the increased concentration of the target protein will overcome the inhibitory effect of the compound, thereby "rescuing" the cells from its cytotoxic effects.
Hypothetical Experimental Data
The following table summarizes the expected quantitative outcomes of a rescue experiment where cells are treated with this compound, with or without the overexpression of PKM2. These are hypothetical data points based on the known functions of PKM2 and its inhibitors.
| Experimental Group | Cell Viability (%) | Apoptosis Rate (%) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 5 ± 1.1 | 1.0 ± 0.1 |
| This compound (10 µM) | 45 ± 4.8 | 35 ± 3.5 | 3.2 ± 0.4 |
| PKM2 Overexpression + Vehicle | 105 ± 6.1 | 4 ± 0.9 | 0.9 ± 0.1 |
| PKM2 Overexpression + this compound (10 µM) | 85 ± 5.5 | 10 ± 2.3 | 1.5 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments in a this compound rescue study are provided below.
PKM2 Overexpression
-
Vector Construction : The full-length human PKM2 cDNA is cloned into a mammalian expression vector (e.g., pcDNA3.1) with a suitable selection marker (e.g., neomycin resistance).
-
Transfection : Cancer cells (e.g., HCT116, A549) are seeded in 6-well plates. At 70-80% confluency, cells are transfected with the PKM2 expression vector or an empty vector control using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Selection : 48 hours post-transfection, cells are cultured in media containing the selection agent (e.g., G418) to select for stably transfected cells.
-
Verification : Overexpression of PKM2 is confirmed by Western blotting using an anti-PKM2 antibody.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Cells (control, PKM2-overexpressing) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment : Cells are treated with vehicle control or this compound at various concentrations for 48 hours.
-
MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment : Cells are seeded in 6-well plates and treated with vehicle or this compound for 24 hours.
-
Cell Harvesting : Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining : 5 µL of FITC Annexin V and 10 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation : The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry within 1 hour of staining.
Visualizing the Molecular Pathway and Experimental Design
The following diagrams illustrate the signaling pathway of PKM2 and the workflow of the proposed rescue experiment.
Caption: PKM2 signaling and points of intervention.
A Comparative Guide to Pyruvate Kinase M2 (PKM2) Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of inhibitors for Pyruvate Kinase M2 (PKM2) over the closely related isoform, PKM1. As the target compound "Pkm2-IN-6" is not described in publicly available scientific literature, this guide will focus on the principles of PKM2 inhibitor selectivity using the well-characterized inhibitors Compound 3K and Shikonin as illustrative examples.
Understanding PKM1 and PKM2
Pyruvate kinase is a critical enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M1 and M2 isoforms of pyruvate kinase are generated from the alternative splicing of the PKM gene. While PKM1 is constitutively active and found in differentiated tissues with high energy demands, PKM2 is predominantly expressed in embryonic and tumor cells. A key difference is that PKM2 can switch between a highly active tetrameric state and a less active dimeric state, a feature that is exploited for the development of selective inhibitors. This differential regulation and expression pattern make PKM2 an attractive target for cancer therapy.
Quantitative Comparison of Inhibitor Specificity
The specificity of an inhibitor for PKM2 over PKM1 is a critical parameter in drug development to minimize off-target effects. This is typically quantified by comparing the half-maximal inhibitory concentrations (IC50) for each isoform. A higher selectivity index (IC50 PKM1 / IC50 PKM2) indicates greater specificity for PKM2.
| Inhibitor | IC50 for PKM2 (μM) | Selectivity for PKM2 over PKM1 (IC50 PKM1 / IC50 PKM2) | Reference |
| Compound 3K | 2.95 | 5.7 | [1] |
| Shikonin | Not explicitly stated in direct comparison | 1.5 | [1] |
Note: One study reported that Compound 3K has a 4-5 fold higher IC50 value for PKM1 compared to PKM2[2][3]. Another study demonstrated that at concentrations causing over 50% inhibition of PKM2, shikonin did not inhibit PKM1[4].
Mechanism of Selective Inhibition
The structural differences between PKM1 and PKM2, despite high sequence homology, allow for the design of isoform-specific inhibitors. The primary basis for selective inhibition lies in the allosteric regulation unique to PKM2.
Figure 1. Allosteric regulation of PKM2 as a basis for selective inhibition.
Selective inhibitors of PKM2, such as shikonin, often bind to a site distinct from the active site, promoting the less active dimeric form of the enzyme. This allosteric pocket is not present or is significantly different in the constitutively tetrameric PKM1, thus conferring specificity.
Experimental Protocols
The determination of inhibitor specificity relies on robust and accurate enzymatic assays. The most common method is the lactate dehydrogenase (LDH) coupled assay.
Lactate Dehydrogenase (LDH) Coupled Enzyme Assay for PKM Activity
This assay measures the rate of pyruvate production by PK, which is then used by LDH to oxidize NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at a wavelength of 340 nm.
Materials:
-
Recombinant human PKM1 and PKM2 enzymes
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Lactate dehydrogenase (LDH)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl2, pH 7.5)
-
Test inhibitors (e.g., Compound 3K, Shikonin) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well microplates
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Inhibitor Addition: Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Enzyme Addition: Add the recombinant PKM1 or PKM2 enzyme to the wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.
-
-
Selectivity Calculation: Calculate the selectivity index by dividing the IC50 value for PKM1 by the IC50 value for PKM2.
Figure 2. Workflow for determining inhibitor specificity using the LDH-coupled assay.
Conclusion
The selective inhibition of PKM2 over PKM1 is a promising strategy for the development of targeted cancer therapies. The allosteric regulation of PKM2 provides a clear mechanistic basis for achieving this specificity. The use of standardized and well-validated enzymatic assays, such as the LDH-coupled assay, is essential for the accurate determination of inhibitor potency and selectivity. While the specific compound "this compound" remains uncharacterized in the public domain, the principles and methodologies outlined in this guide using examples like Compound 3K and shikonin provide a robust framework for evaluating the specificity of any novel PKM2 inhibitor.
References
Safety Operating Guide
Proper Disposal of Pkm2-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the proper disposal procedures for Pkm2-IN-6, a potent and orally active PKM2 inhibitor used in cancer research.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate Personal Protective Equipment (PPE) must be worn.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. Double gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Required if handling powder outside of a fume hood | To prevent inhalation of fine particles. |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, pipette tips, vials, and bench paper, should be considered hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected as hazardous liquid chemical waste. Do not dispose of down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous materials.
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a durable plastic bag.
-
Liquid Waste: Collect liquid waste in a sealed, shatter-resistant container that is compatible with the solvent used. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound" and its solvent.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the concentration, the date, and the primary hazard (e.g., "Cytotoxic," "Chemical Hazard").
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department.
4. Final Disposal:
-
Contact your institution's EHS or equivalent safety office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal. Professional waste disposal services are required for such chemicals.
Experimental Protocol Considerations
When designing experiments involving this compound, the disposal plan should be an integral part of the protocol. Decontamination procedures for laboratory equipment and surfaces should also be clearly defined. A solution of detergent and water is generally effective for cleaning glassware, followed by a solvent rinse to remove any residual compound. All cleaning materials must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific safety and disposal protocols and, if possible, obtain the Safety Data Sheet (SDS) from the supplier of this compound for definitive guidance. Always prioritize safety and adhere to all applicable regulations.
Essential Safety and Logistics for Handling Pkm2-IN-6
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety and logistical information for the handling of Pkm2-IN-6, a potent and orally active inhibitor of pyruvate kinase M2 (PKM2). The following guidelines cover personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
Core PPE Requirements:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect from splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used in a fume hood.
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of stock solutions, it is recommended to store at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1][2]
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents as recommended by the supplier. For many kinase inhibitors, dimethyl sulfoxide (DMSO) is a common solvent.
-
Avoid generating dust when handling the solid form.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional and local regulations for chemical waste.
Waste Categories:
-
Solid Waste: Unused this compound powder, contaminated personal protective equipment (gloves, etc.), and any contaminated lab supplies (e.g., weigh boats, pipette tips) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
General Disposal Procedures:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Stock Solution) | ||
| Long-term | -80°C (up to 6 months) | [1][2] |
| Short-term | -20°C (up to 1 month) | [1][2] |
| Biological Activity (IC₅₀) | ||
| PKM2 Inhibition | 23 nM | [1] |
Experimental Protocol: Cell Viability Assay
The following is a generalized protocol for assessing the effect of this compound on the viability of cancer cell lines. This protocol is based on common methodologies for similar compounds.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., breast cancer cell line)
-
Complete cell culture medium
-
Sterile multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., MTS, MTT, or a resazurin-based reagent)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only).
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Disclaimer: The information provided is intended for guidance and is based on general laboratory safety principles and data from similar compounds. Always consult your institution's specific safety protocols and the manufacturer's recommendations. A thorough risk assessment should be conducted before starting any new experimental work.
Visual Guidance
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
